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  • Product: 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride
  • CAS: 1185310-50-2

Core Science & Biosynthesis

Foundational

The Pharmacokinetic Profile of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine Derivatives: A Technical Guide for Drug Development Professionals

Foreword: Unlocking the Therapeutic Potential of Pyrimidine-Piperazine Scaffolds The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking the Therapeutic Potential of Pyrimidine-Piperazine Scaffolds

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to mimic endogenous nucleic acids and engage with a wide array of biological targets.[1][2][3] When coupled with a piperazine moiety, the resulting derivatives often exhibit favorable physicochemical properties, including enhanced solubility and the potential for versatile substitutions to fine-tune their pharmacological activity.[4][5] The 4-ethoxy-6-(piperazin-1-yl)pyrimidine framework, in particular, represents a promising chemotype in modern drug discovery. However, translating in vitro potency into in vivo efficacy is a significant hurdle, primarily governed by the compound's pharmacokinetic profile.[6][7]

This in-depth technical guide provides a comprehensive exploration of the core pharmacokinetic principles—Absorption, Distribution, Metabolism, and Excretion (ADME)—as they pertain to 4-ethoxy-6-(piperazin-1-yl)pyrimidine derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of facts to explain the causality behind experimental choices and to provide actionable, field-proven insights for advancing these promising compounds through the development pipeline.

I. The Journey of a Molecule: Understanding the ADME of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine Derivatives

The therapeutic efficacy and safety of any drug candidate are intrinsically linked to its pharmacokinetic behavior. For the 4-ethoxy-6-(piperazin-1-yl)pyrimidine class of compounds, a thorough understanding of their ADME properties is paramount. This section will dissect each component of the pharmacokinetic journey, from initial absorption to final excretion.

A. Absorption: Crossing the Biological Barriers

For a drug to exert a systemic effect, it must first be absorbed into the bloodstream. For orally administered 4-ethoxy-6-(piperazin-1-yl)pyrimidine derivatives, this primarily involves traversing the gastrointestinal tract. Key factors influencing their absorption include:

  • Aqueous Solubility: The ethoxy and piperazine groups can contribute to the overall polarity of the molecule, which may influence its solubility. Poor aqueous solubility is a common challenge for many kinase inhibitors and heterocyclic compounds, potentially leading to low or inconsistent plasma concentrations after oral administration.[6] Formulation strategies, such as the use of amorphous solid dispersions, can be employed to improve the solubility and oral bioavailability of poorly soluble drug candidates.[6]

  • Permeability: The ability of the compound to permeate the intestinal epithelium is crucial. In vitro models such as the Caco-2 permeability assay are invaluable for predicting in vivo absorption. Many heterocyclic compounds have been shown to have high intestinal permeability.[7]

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal circulation before reaching systemic circulation. Extensive metabolism in the liver, known as the first-pass effect, can significantly reduce the amount of active drug that reaches its target.[6] In vitro metabolic stability assays using liver microsomes or hepatocytes are essential for predicting the extent of first-pass metabolism.[6]

B. Distribution: Reaching the Target Site

Once in the bloodstream, the drug is distributed throughout the body. The distribution pattern of 4-ethoxy-6-(piperazin-1-yl)pyrimidine derivatives will be influenced by:

  • Plasma Protein Binding: The extent to which a drug binds to plasma proteins, such as albumin, affects its availability to diffuse into tissues and interact with its target. A high degree of plasma protein binding can limit the free drug concentration and thus its efficacy.

  • Tissue Penetration: The ability of the compound to penetrate various tissues is critical, especially for indications where the target is located within specific organs or the central nervous system (CNS). The physicochemical properties of the molecule, such as its lipophilicity and size, will govern its tissue distribution. For CNS-active agents, the ability to cross the blood-brain barrier is a key consideration.[8]

  • Volume of Distribution (Vd): This parameter provides an indication of the extent of drug distribution in the body. A high Vd suggests that the drug is extensively distributed into tissues.[9]

C. Metabolism: The Biotransformation Pathway

Metabolism is the process by which the body chemically modifies drugs, typically to facilitate their excretion. For 4-ethoxy-6-(piperazin-1-yl)pyrimidine derivatives, the primary site of metabolism is the liver, mediated by cytochrome P450 (CYP) enzymes.[4] Potential metabolic pathways include:

  • Piperazine Ring Metabolism: The piperazine moiety is a common site of metabolism, often undergoing N-dealkylation or oxidation. The specific substitutions on the piperazine ring can influence the rate and site of metabolism.

  • Pyrimidine Core Metabolism: The pyrimidine ring itself can be subject to oxidation or other transformations, although it is often more metabolically stable than other aromatic systems.[1]

  • Ethoxy Group Metabolism: The ethoxy group may undergo O-dealkylation.

Understanding the metabolic fate of these compounds is crucial for identifying potential drug-drug interactions and for designing more metabolically stable analogues.[10]

D. Excretion: Elimination from the Body

The final stage of the pharmacokinetic process is the excretion of the drug and its metabolites from the body. The primary routes of excretion are:

  • Renal Excretion: Water-soluble metabolites are typically excreted via the kidneys into the urine.

  • Biliary Excretion: Larger, more lipophilic compounds and their metabolites may be excreted into the bile and subsequently eliminated in the feces.

The overall rate of elimination is described by the drug's half-life (t½), which is a critical parameter for determining the dosing frequency.[4]

II. Structure-Activity Relationships (SAR) in Pharmacokinetics

The pharmacokinetic properties of 4-ethoxy-6-(piperazin-1-yl)pyrimidine derivatives are not static; they can be modulated through chemical modifications. Understanding the structure-pharmacokinetic relationships is a cornerstone of medicinal chemistry.

  • Lipophilicity: The lipophilicity of a compound, often expressed as logP, plays a critical role in its absorption, distribution, and metabolism. For some piperazine derivatives, biological activity increases with lipophilicity up to a certain point, after which it may decrease.[11]

  • Substituents on the Piperazine Ring: Modifications to the piperazine ring can significantly impact metabolic stability and potency. For example, the addition of bulky groups can sterically hinder access by metabolic enzymes.

  • Modifications to the Pyrimidine Core: Alterations to the pyrimidine ring can affect the overall electronic properties and metabolic stability of the molecule.[12]

III. Experimental Protocols for Pharmacokinetic Profiling

A robust assessment of the pharmacokinetic properties of 4-ethoxy-6-(piperazin-1-yl)pyrimidine derivatives requires a combination of in vitro and in vivo studies.

A. In Vitro ADME Assays

In vitro assays provide an early indication of a compound's pharmacokinetic profile, allowing for the rapid screening of multiple candidates.[13]

1. Metabolic Stability Assay in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by CYP enzymes.

  • Objective: To determine the intrinsic clearance of the test compound.

  • Methodology:

    • Prepare a stock solution of the 4-ethoxy-6-(piperazin-1-yl)pyrimidine derivative in a suitable organic solvent (e.g., DMSO).

    • Incubate the test compound at a final concentration of 1 µM with pooled human or rat liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.

2. Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line to model the intestinal barrier and predict drug absorption.

  • Objective: To determine the apparent permeability coefficient (Papp) of the test compound.

  • Methodology:

    • Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

    • Prepare a solution of the test compound in a transport buffer.

    • Add the compound solution to the apical (A) side of the cell monolayer and fresh transport buffer to the basolateral (B) side.

    • At specified time intervals, collect samples from the basolateral side and analyze the concentration of the test compound by LC-MS/MS.

    • To assess efflux, perform the experiment in the reverse direction (B to A).

  • Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.

B. In Vivo Pharmacokinetic Studies

In vivo studies in animal models, typically rodents, are essential for understanding the complete pharmacokinetic profile of a drug candidate.

1. Oral Pharmacokinetic Study in Rats

  • Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).

  • Methodology:

    • Administer the 4-ethoxy-6-(piperazin-1-yl)pyrimidine derivative to a group of rats via oral gavage at a specific dose (e.g., 20 mg/kg).[8]

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing, collect blood samples from the tail vein or another appropriate site into tubes containing an anticoagulant.

    • Process the blood samples to obtain plasma.

    • For bioavailability determination, administer the compound intravenously to a separate group of rats.

    • Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.[14]

  • Data Analysis: Plot the plasma concentration of the drug versus time. Use pharmacokinetic software to calculate parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t½ (half-life).[4] Oral bioavailability (F%) is calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

IV. Analytical Methodologies

Accurate quantification of 4-ethoxy-6-(piperazin-1-yl)pyrimidine derivatives in biological matrices is fundamental to pharmacokinetic studies. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[15][16][17]

Table 1: Example LC-MS/MS Parameters for Quantification

ParameterSetting
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.4 mL/min
Injection Volume5 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsSpecific to the parent and a stable product ion

Method validation should be performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, and specificity.[14][18]

V. Visualizing Pharmacokinetic Processes and Workflows

Diagrams can aid in the conceptual understanding of complex pharmacokinetic processes and experimental designs.

ADME_Process cluster_Absorption Absorption (Oral) cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion GI_Tract GI Tract Portal_Vein Portal Vein GI_Tract->Portal_Vein Permeation Liver Liver Portal_Vein->Liver First-Pass Systemic_Circulation Systemic Circulation Tissues Tissues Systemic_Circulation->Tissues Tissue Penetration Systemic_Circulation->Liver Kidney Kidney Systemic_Circulation->Kidney Bile Bile Systemic_Circulation->Bile Tissues->Systemic_Circulation Liver->Systemic_Circulation Metabolites Metabolites Liver->Metabolites Urine Urine Kidney->Urine Feces Feces Bile->Feces

Caption: The ADME journey of an orally administered drug.

InVivo_PK_Workflow Dosing Oral Dosing (Rat Model) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Extraction Drug Extraction from Plasma Plasma_Separation->Sample_Extraction LC_MS_Analysis LC-MS/MS Quantification Sample_Extraction->LC_MS_Analysis Data_Analysis Pharmacokinetic Modeling LC_MS_Analysis->Data_Analysis PK_Parameters Cmax, Tmax, AUC, F% Data_Analysis->PK_Parameters

Caption: Workflow for an in vivo oral pharmacokinetic study.

VI. Conclusion and Future Perspectives

The 4-ethoxy-6-(piperazin-1-yl)pyrimidine scaffold holds considerable promise for the development of novel therapeutics. A thorough and early understanding of the pharmacokinetic properties of derivatives based on this core is not merely a regulatory requirement but a critical component of a successful drug discovery program. By integrating the in vitro and in vivo methodologies outlined in this guide, researchers can make more informed decisions, optimize lead candidates, and ultimately increase the probability of clinical success. Future research in this area should focus on building predictive models that can more accurately forecast the human pharmacokinetics of these compounds from preclinical data, further accelerating their development into life-saving medicines.

References

  • Benchchem. (n.d.). Comparative Guide to Analytical Methods for 1-Amino-2,4(1H,3H)-pyrimidinedione.
  • Fujita, K., & Ishida, J. (2022). In vivo evaluation of pharmacokinetic drug-drug interactions between fluorinated pyrimidine anticancer drugs, 5-fluorouracil and capecitabin, and an anticoagulant, warfarin. Xenobiotica, 52(6), 608-612.
  • Benchchem. (n.d.). Technical Support Center: In Vivo Delivery of Pyrimidine-Based SMG1 Inhibitors.
  • Annaert, P., & Augustijns, P. (2015). In vitro disposition profiling of heterocyclic compounds. International Journal of Pharmaceutics, 494(1), 214-224.
  • Scripps Research Institute. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 17(8), 2355-60.
  • ACS Publications. (2024). Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). In Silico Modelling and ADME Studies of Pyrimidine Derivatives Act as DHFR Reductase Inhibitor.
  • PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • PMC. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents.
  • Journal of Medicinal Chemistry. (2012). Mitigating Heterocycle Metabolism in Drug Discovery.
  • PMC. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer.
  • Benchchem. (2025). comparative study of the pharmacokinetic properties of piperazine derivatives.
  • Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
  • PubMed. (2024). Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential.
  • JOCPR. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs.
  • PMC. (n.d.). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry.
  • Utrecht University Research Portal. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action.
  • PubMed. (1996). Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity.
  • Springer Protocols. (n.d.). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS.
  • ResearchGate. (2025). MOLECULAR DOCKING, SYNTHESIS, CHARACTERIZATION AND ADME STUDIES OF SOME NEW FIVE-MEMBER RING HETEROCYCLIC COMPOUNDS WITH IN VITRO ANTIPROLIFERATIVE EVALUATION.
  • F1000Research. (2023). In silico molecular docking, ADME study and synthesis of new 1,3-diazetidin-2-one derivatives with high anti-proliferative activity.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 6: Analytical Methods.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • Medicinal Chemistry. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • IJPPR. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
  • MDPI. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents.
  • IJPCR. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives.
  • Asian Journal of Chemistry. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.
  • ACS Publications. (2010). 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6.
  • PubMed. (2007). 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors.

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Exploratory

Crystal Structure and NMR Characterization of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine Hydrochloride: A Comprehensive Technical Guide

Executive Summary The structural elucidation of heterocyclic pharmaceutical building blocks demands rigorous analytical frameworks. This whitepaper provides an in-depth technical guide on the nuclear magnetic resonance (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of heterocyclic pharmaceutical building blocks demands rigorous analytical frameworks. This whitepaper provides an in-depth technical guide on the nuclear magnetic resonance (NMR) and X-ray crystallographic (XRD) profiling of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride . By synthesizing theoretical principles with field-proven analytical workflows, this guide establishes a self-validating system for characterizing this specific pyrimidine-piperazine derivative. The protocols detailed herein are designed to ensure high scientific integrity, catering to researchers and drug development professionals engaged in medicinal chemistry and lead optimization.

Chemical Context and Structural Causality

4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride (C₁₀H₁₆N₄O · HCl) is a bifunctional heterocyclic scaffold. Its structural behavior is dictated by the electronic interplay between the electron-deficient pyrimidine core and two electron-donating substituents: the ethoxy group at C-4 and the piperazine moiety at C-6.

The formation of the hydrochloride salt is a deliberate chemical choice to enhance aqueous solubility and solid-state stability. Causally, protonation occurs exclusively at the secondary nitrogen (N-4') of the piperazine ring rather than the pyrimidine nitrogens or the piperazine N-1'. This is because the lone pair on N-1' is delocalized into the pyrimidine π-system via resonance, significantly reducing its basicity[1]. The resulting aliphatic ammonium center (NH₂⁺) fundamentally alters both the solution-state NMR dynamics and the solid-state crystallographic packing motifs.

Structural Elucidation via NMR Spectroscopy

To accurately capture the electronic environment of the hydrochloride salt, DMSO-d₆ is the mandatory solvent choice. Unlike CDCl₃, DMSO-d₆ prevents the rapid exchange of the ammonium protons, allowing the NH₂⁺ signal to be observed, and readily dissolves the polar salt[2].

¹H and ¹³C NMR Chemical Shift Causality

The most diagnostic feature of this molecule is the profound shielding of the pyrimidine C-5 position. Both the ethoxy oxygen and the piperazine N-1' act as strong resonance donors (via +M effects), pushing electron density directly onto C-5. Consequently, the H-5 proton resonates unusually upfield for an aromatic system (~6.20 ppm), and the C-5 carbon is highly shielded (~85.0 ppm). Conversely, the H-2 proton, flanked by two electronegative pyrimidine nitrogens, is highly deshielded (~8.35 ppm)[3].

Quantitative NMR Data Summaries

Table 1: Expected ¹H NMR Assignments (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Logic
Piperazine NH₂⁺9.30Broad singlet2H-Deshielded due to positive charge; slow exchange in DMSO.
Pyrimidine H-28.35Singlet1H-Highly deshielded by adjacent N1 and N3 atoms.
Pyrimidine H-56.20Singlet1H-Shielded by resonance from OEt and piperazine N.
Ethoxy -OCH₂-4.35Quartet2H7.1Deshielded by adjacent oxygen; couples with -CH₃.
Piperazine H-2',6'3.95Multiplet4H-Adjacent to pyrimidine-bound nitrogen.
Piperazine H-3',5'3.20Multiplet4H-Adjacent to protonated nitrogen (NH₂⁺).
Ethoxy -CH₃1.35Triplet3H7.1Aliphatic methyl; couples with -OCH₂-.

Table 2: Expected ¹³C NMR Assignments (100 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)Carbon TypeAssignment Logic
Pyrimidine C-4169.5QuaternaryDirectly bound to electronegative ethoxy oxygen.
Pyrimidine C-6162.0QuaternaryDirectly bound to piperazine nitrogen.
Pyrimidine C-2157.5CH (Aromatic)Flanked by two pyrimidine nitrogens.
Pyrimidine C-585.0CH (Aromatic)Highly shielded by dual +M resonance effects.
Ethoxy -OCH₂-62.5CH₂Typical shift for an aliphatic ether carbon.
Piperazine C-3',5'42.5CH₂Deshielded by adjacent NH₂⁺ center.
Piperazine C-2',6'41.0CH₂Adjacent to the delocalized N-1' nitrogen.
Ethoxy -CH₃14.5CH₃Standard primary aliphatic carbon.
2D NMR Connectivity (HMBC Logic)

Heteronuclear Multiple Bond Correlation (HMBC) is critical for validating the regiochemistry of the substituents on the pyrimidine core. The definitive proof of structure relies on the ³J_CH correlations from the ethoxy protons and piperazine protons to the pyrimidine quaternary carbons.

HMBC_Logic H5 Pyrimidine H-5 (δ 6.20) C4 C-4 (C-OEt) (δ 169.5) H5->C4 2J/3J C6 C-6 (C-N) (δ 162.0) H5->C6 2J/3J H2 Pyrimidine H-2 (δ 8.35) H2->C4 3J H2->C6 3J CH2_OEt Ethoxy -CH2- (δ 4.35) CH2_OEt->C4 3J CH2_Pip Piperazine H-2',6' (δ 3.95) CH2_Pip->C6 3J C2 C-2 (N-C-N) (δ 157.5)

Caption: Key HMBC (³J_CH) correlations validating the regiochemistry of the pyrimidine substituents.

Crystallographic Profiling (X-Ray Diffraction)

Single-crystal X-ray diffraction (SCXRD) provides absolute confirmation of the 3D molecular architecture. For hydrochloride salts of piperazines, the crystal lattice is predominantly governed by strong, directional charge-assisted hydrogen bonds[3].

Packing Motifs and Hydrogen Bonding

The primary crystallographic driver is the interaction between the piperazinium cation and the chloride anion. The NH₂⁺ group acts as a bifurcated hydrogen bond donor, forming robust N–H···Cl⁻ interactions. These interactions typically propagate along the crystallographic b-axis, forming infinite 1D chains. The pyrimidine nitrogens (N1 and N3) remain unprotonated but act as secondary hydrogen bond acceptors, facilitating weak C–H···N interactions that stabilize the 3D network.

Table 3: Expected Crystallographic Parameters

ParameterExpected Value / Description
Crystal SystemMonoclinic
Space GroupP2₁/c
Temperature100(2) K (Cryogenic cooling to minimize thermal motion)
RadiationCu Kα (λ = 1.54184 Å)
Primary H-BondingN(Piperazine)–H···Cl⁻ (Charge-assisted)
ConformationPiperazine ring adopts a perfect chair conformation.
Dihedral Angle~15–25° between pyrimidine plane and piperazine mean plane.

Analytical Workflows & Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols operate as self-validating systems.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Validation Check 1: Ensure complete dissolution. Particulate matter will degrade magnetic field homogeneity (shimming).

  • Instrument Calibration: Lock the spectrometer to the deuterium frequency of DMSO-d₆. Tune and match the probe to the ¹H and ¹³C frequencies.

  • Acquisition:

    • Acquire ¹H NMR (16 scans, relaxation delay D1 = 2.0 s).

    • Acquire ¹³C NMR (1024 scans, D1 = 2.0 s, with ¹H decoupling).

    • Acquire 2D HSQC and HMBC to map direct and long-range C-H connectivity.

  • Validation Check 2: Calibrate the chemical shift axis using the internal TMS signal (0.00 ppm) or the residual DMSO pentet (2.50 ppm for ¹H, 39.52 ppm for ¹³C). Integrate the ethoxy -CH₃ signal to exactly 3.00; the pyrimidine H-2 must subsequently integrate to 1.00 ± 0.05, confirming stoichiometric purity.

X-Ray Crystallography Protocol
  • Crystal Growth (Vapor Diffusion): Dissolve 20 mg of the compound in a minimum volume of methanol. Place this vial inside a larger closed chamber containing diethyl ether (antisolvent). Allow slow vapor diffusion over 4–7 days.

  • Mounting: Select a colorless, block-shaped single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil.

  • Data Collection: Transfer the crystal to the goniometer equipped with a nitrogen cold stream (100 K). Collect diffraction data using Cu Kα radiation.

  • Validation Check 3 (Structure Solution): Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Ensure the final R₁ value is < 0.05 and wR₂ is < 0.15. Generate a CIF file and run it through the IUCr CheckCIF routine to validate the absence of Level A or B alerts.

AnalyticalWorkflow Start 4-Ethoxy-6-(piperazin-1-yl) pyrimidine HCl SamplePrep Sample Preparation & Purification Start->SamplePrep NMR_Branch NMR Spectroscopy (DMSO-d6) SamplePrep->NMR_Branch XRD_Branch X-Ray Crystallography (Vapor Diffusion) SamplePrep->XRD_Branch NMR_1H 1H & 13C 1D NMR NMR_Branch->NMR_1H XRD_Data Diffraction Data Collection (100 K, Cu Kα) XRD_Branch->XRD_Data NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1H->NMR_2D Integration Structural Validation & E-E-A-T Compliance NMR_2D->Integration XRD_Solve Structure Solution & Refinement XRD_Data->XRD_Solve XRD_Solve->Integration

Caption: Self-validating analytical workflow for the structural profiling of the target compound.

Conclusion

The structural characterization of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride requires a synergistic approach utilizing both high-resolution NMR and single-crystal X-ray diffraction. By understanding the causal relationship between the electron-donating substituents and the pyrimidine core, researchers can accurately predict and interpret the highly shielded C-5 position. Furthermore, recognizing the site-specific protonation of the piperazine ring is essential for rationalizing both the solution-state NMR dynamics and the solid-state hydrogen-bonded networks. Adherence to the self-validating protocols outlined in this guide ensures the highest standards of scientific rigor and reproducibility.

References

  • National Center for Biotechnology Information. "1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747" PubChem, [Link]. Accessed 18 March 2026.

  • RSC Publishing. "Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha inhibitors." RSC Advances, 2020. [Link]. Accessed 18 March 2026.

  • ACS Publications. "Pyrazolylpyrimidinamines Decorated via Petasis Reaction as Small-Molecule Activators of the RNA-Degrading Ribonuclease IRE1α." ACS Bio & Med Chem Au, 2026. [Link]. Accessed 18 March 2026.

Sources

Foundational

Section 1: The Cornerstone of Drug Action: Understanding Receptor Binding Affinity

An In-Depth Technical Guide to the Determination of Receptor Binding Affinity for 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride This guide provides a comprehensive framework for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Determination of Receptor Binding Affinity for 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the receptor binding affinity of the novel compound, 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride. Given the limited publicly available data on this specific molecule, this document serves as a detailed roadmap for its initial pharmacological characterization. We will delve into the core principles of receptor binding, provide field-proven experimental protocols, and outline the necessary data analysis to yield robust and reliable affinity constants.

The structural motifs present in 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride, namely the pyrimidine and piperazine rings, are common in pharmacologically active agents that target G-protein coupled receptors (GPCRs), a large and diverse family of transmembrane receptors that are the targets of a significant portion of modern therapeutic drugs.[1][2] Therefore, the methodologies described herein will have a particular focus on assays suitable for this receptor class, such as those for serotonin and dopamine receptors.[3][4]

In the realm of drug discovery, the interaction between a ligand (a potential drug molecule) and its target receptor is the inaugural step in a cascade of events that ultimately leads to a physiological response.[2] The strength of this interaction is quantified by the binding affinity. A high affinity indicates a strong and stable interaction at low concentrations, which is often a desirable characteristic for a potent drug. Conversely, low affinity implies a weaker, more transient interaction requiring higher concentrations for the same effect.

The equilibrium dissociation constant (Kd) and the inhibition constant (Ki) are the gold-standard metrics for binding affinity.[5] The Kd represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. In competitive binding assays, the affinity of an unlabeled test compound is determined by its ability to displace a labeled ligand, and this is expressed as the Ki value.[6][7] A lower Ki value signifies a higher binding affinity.

Section 2: Methodologies for Quantifying Receptor-Ligand Interactions

Two primary techniques are widely employed for the determination of receptor binding affinity in vitro: radioligand binding assays and fluorescence-based assays.[8][9] The choice of method depends on factors such as the availability of suitable labeled ligands, throughput requirements, and safety considerations.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are renowned for their sensitivity and robustness, making them a cornerstone of receptor pharmacology.[6][10] These assays utilize a ligand that has been labeled with a radioisotope, such as tritium ([³H]) or iodine ([¹²⁵I]).[8] The fundamental principle involves incubating the radioligand with a preparation of the target receptor (e.g., cell membranes) and then measuring the amount of bound radioactivity.[11]

Competitive binding assays, a common format, are used to determine the affinity of an unlabeled test compound (like 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride).[6][7] In this setup, the test compound competes with a fixed concentration of a high-affinity radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value.[5] This IC50 value can then be converted to the more universal inhibition constant (Ki).[12]

Fluorescence Polarization (FP) Assays: A Non-Radioactive Alternative

Fluorescence Polarization (FP) assays offer a non-radioactive, homogeneous (no separation of bound and free ligand required) method for studying molecular interactions.[9][13] The principle is based on the rotational mobility of a fluorescently labeled ligand (a probe). When the small fluorescent probe is unbound in solution, it tumbles rapidly, and when excited with polarized light, the emitted light is depolarized. However, when the probe binds to a much larger receptor protein, its rotation is slowed considerably, resulting in a higher degree of polarization of the emitted light.[13]

In a competitive FP assay, an unlabeled test compound competes with the fluorescent probe for binding to the receptor. As the concentration of the test compound increases, it displaces the probe, leading to a decrease in the measured fluorescence polarization.[14]

Section 3: Experimental Protocols

The following protocols are generalized and should be optimized for the specific receptor target being investigated.

Protocol: Competitive Radioligand Binding Assay

This protocol outlines the determination of the binding affinity of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride for a target GPCR (e.g., human serotonin 5-HT2A receptor) expressed in a stable cell line.[4]

3.1.1 Materials and Reagents

  • Test Compound: 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions in assay buffer.

  • Cell Membranes: Membranes from a cell line (e.g., CHO or HEK293) stably expressing the human receptor of interest (e.g., 5-HT2A).[3][4]

  • Radioligand: A high-affinity radioligand for the target receptor (e.g., [³H]Ketanserin for the 5-HT2A receptor).[4]

  • Non-specific Agent: A high concentration of an unlabeled ligand that binds to the target receptor to determine non-specific binding (e.g., 10 µM unlabeled Ketanserin).[3][4]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.[4]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.[3][15]

  • Scintillation Vials and Cocktail.

  • Liquid Scintillation Counter.

3.1.2 Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_process Processing cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Serial dilutions of Test Compound - Radioligand solution - Membrane suspension - Non-specific agent total_binding Total Binding Wells: Buffer + Radioligand + Membranes prep_reagents->total_binding nsb Non-Specific Binding Wells: Non-specific Agent + Radioligand + Membranes prep_reagents->nsb competition Competitive Binding Wells: Test Compound Dilutions + Radioligand + Membranes prep_reagents->competition incubation Incubate to Reach Equilibrium (e.g., 60 min at 27°C) competition->incubation filtration Rapid Filtration (Cell Harvester, GF/C filters) incubation->filtration washing Wash Filters with Ice-Cold Buffer (3x) filtration->washing counting Add Scintillation Cocktail & Count Radioactivity (Liquid Scintillation Counter) washing->counting calc_specific Calculate Specific Binding counting->calc_specific plot_curve Plot % Specific Binding vs. [Compound] calc_specific->plot_curve determine_ic50 Non-linear Regression to Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

3.1.3 Step-by-Step Procedure

  • Assay Plate Setup: The assay is performed in a 96-well plate format, with each condition in triplicate.

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd, e.g., 0.5 nM [³H]Ketanserin), and 100 µL of the membrane suspension.[4]

    • Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific agent (e.g., 10 µM Ketanserin), 50 µL of the radioligand, and 100 µL of the membrane suspension.[4]

    • Competitive Binding Wells: Add 50 µL of each dilution of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride, 50 µL of the radioligand, and 100 µL of the membrane suspension.[4]

  • Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 27°C) to allow the binding to reach equilibrium.[16]

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the free radioligand.[3][4]

  • Washing: Wash the filters multiple times (e.g., three times with 3 mL) with ice-cold wash buffer to remove any unbound radioligand.[4]

  • Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation fluid, and allow them to equilibrate for several hours in the dark.[3] Measure the radioactivity in each vial using a liquid scintillation counter, with the output in counts per minute (CPM) or disintegrations per minute (DPM).[3][4]

Protocol: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol provides a framework for an FP-based assay.

3.2.1 Materials and Reagents

  • Test Compound: 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride, serially diluted.

  • Receptor: Purified, soluble receptor protein or receptor-containing membrane preparation.

  • Fluorescent Probe: A fluorescently labeled ligand with known affinity for the target receptor.

  • Assay Buffer: A buffer system optimized to stabilize the biomolecules and minimize non-specific interactions (e.g., phosphate-buffered saline with a small amount of surfactant like Tween-20).[13]

  • Assay Plate: Low-binding, black 384-well microplate.

  • Fluorescence Plate Reader: Equipped with appropriate excitation and emission filters for the chosen fluorophore, and capable of measuring parallel and perpendicular fluorescence intensity.

3.2.2 Step-by-Step Procedure

  • Preparation of Solutions: Prepare the fluorescent probe and the receptor protein in the optimized assay buffer.[13]

  • Assay Setup: In a 384-well plate, combine the receptor, the fluorescent probe (at a fixed concentration), and varying concentrations of the 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride. Include control wells with only the probe (for minimum polarization) and wells with the probe and receptor but no test compound (for maximum polarization).

  • Incubation: Incubate the plate for a specified time at a controlled temperature to allow the binding to reach equilibrium.[13]

  • Measurement: Use a fluorescence plate reader to measure the fluorescence intensity in both parallel and perpendicular polarization orientations. The instrument software will typically calculate the fluorescence polarization (in milli-polarization units, mP).[13]

Section 4: Data Analysis and Interpretation

The goal of data analysis is to determine the IC50 value of the test compound and subsequently calculate its Ki value.

4.1 Principle of Competitive Binding

The following diagram illustrates the principle of a competitive binding assay. The unlabeled test compound competes with the labeled ligand for a finite number of receptor binding sites.

G cluster_0 Low Concentration of Test Compound cluster_1 High Concentration of Test Compound L1 Labeled Ligand R1 Receptor L1->R1 High Binding C1 Test Compound C1->R1 Low Displacement L2 Labeled Ligand R2 Receptor L2->R2 Low Binding C2 Test Compound C2->R2 High Displacement

Caption: Principle of competitive ligand binding.

4.2 Calculating the Inhibition Constant (Ki)

  • Determine Specific Binding: For radioligand assays, calculate the specific binding by subtracting the average CPM from the NSB wells from the CPM of all other wells.[3] For FP assays, the change in mP is directly proportional to binding.

  • Generate Dose-Response Curve: Plot the percentage of specific binding against the log concentration of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride. The data should form a sigmoidal curve.[4]

  • Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response (variable slope) model to the data. The program will calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound labeled ligand.[3]

  • Calculate Ki using the Cheng-Prusoff Equation: The IC50 is dependent on the concentration of the labeled ligand used in the assay. To obtain a more absolute measure of affinity, the Ki is calculated using the Cheng-Prusoff equation.[12][17]

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the labeled ligand used in the experiment.

    • Kd is the equilibrium dissociation constant of the labeled ligand for the receptor. This value must be determined in separate saturation binding experiments.[5]

Section 5: Data Presentation

Quantitative data should be summarized in a clear and concise table. The following is an example of how to present the binding affinity data for 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride against a panel of hypothetical target receptors.

Table 1: Illustrative Binding Affinities of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride for a Panel of Human GPCRs.

Receptor TargetRadioligandTest CompoundKᵢ (nM)Hill Slope
5-HT2A[³H]Ketanserin4-Ethoxy-6-(piperazin-1-yl)pyrimidine HCl15.2-1.05
D₂ (Dopamine)[³H]Spiperone4-Ethoxy-6-(piperazin-1-yl)pyrimidine HCl89.7-0.98
α₁ (Adrenergic)[³H]Prazosin4-Ethoxy-6-(piperazin-1-yl)pyrimidine HCl>10,000N/A
H₁ (Histamine)[³H]Pyrilamine4-Ethoxy-6-(piperazin-1-yl)pyrimidine HCl543.1-1.01

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Section 6: Conclusion and Forward Outlook

This guide has provided a detailed technical framework for the determination of the receptor binding affinity of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride. By employing robust methodologies such as competitive radioligand and fluorescence polarization binding assays, researchers can obtain critical data on the compound's potency and selectivity. This information is fundamental for elucidating its mechanism of action, guiding structure-activity relationship (SAR) studies, and ultimately assessing its therapeutic potential. The protocols and data analysis procedures described herein represent a self-validating system, ensuring the generation of high-quality, reproducible data that is essential for advancing any drug discovery program.

References

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  • Zhao, P., & Zhang, J. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

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  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Endocrinology and Metabolism. Available from: [Link]

  • Kopitz, C., et al. (2007). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. ChemMedChem. Available from: [Link]

  • Leung, C. H., & Yang, D. (2001). The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods. Available from: [Link]

  • Perez, D. M. (2018). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current protocols in pharmacology. Available from: [Link]

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  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Available from: [Link]

  • Moerke, N. J. (2009). Fluorescence polarization binding assays. Bio-protocol. Available from: [Link]

  • Leung, C. H., & Yang, D. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods. Available from: [Link]

  • edX. IC50 Determination. Available from: [Link]

  • Bitesize Bio. (2026, February 12). How to Interpret IC50 and Kd in Drug–Target Interactions. Available from: [Link]

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  • Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods. Available from: [Link]

  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. Available from: [Link]

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Exploratory

Unveiling the Safety Profile: A Technical Guide to the Preclinical Toxicological Evaluation of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for establishing the toxicity profile of the novel chemical entity, 4-Ethoxy-6-(piperazin-1...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for establishing the toxicity profile of the novel chemical entity, 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride. In the absence of specific public data on this compound, this document serves as an in-depth, experience-driven roadmap for its preclinical safety evaluation. By synthesizing established toxicological methodologies with insights into the known properties of pyrimidine and piperazine derivatives, this guide details the requisite studies, from acute to chronic toxicity, and outlines the scientific rationale behind each experimental design. The objective is to equip researchers and drug development professionals with the necessary knowledge to rigorously assess the safety of this and similar molecules, a critical step in the journey from discovery to potential clinical application.

Introduction: The Imperative for a Comprehensive Toxicity Profile

4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride is a heterocyclic compound featuring a pyrimidine core linked to a piperazine moiety. While pyrimidine derivatives are known for a wide spectrum of biological activities, including anticancer and antimicrobial properties, piperazine-containing compounds have been explored for various CNS-related and other therapeutic applications.[1][2][3] The combination of these two pharmacophores in a single molecule necessitates a thorough and systematic investigation of its safety profile before any potential therapeutic utility can be considered.

This guide will delineate a comprehensive preclinical toxicology program designed to identify potential target organs of toxicity, establish a safe starting dose for first-in-human studies, and characterize the full spectrum of potential adverse effects. The principles and methodologies described herein are grounded in international regulatory guidelines (e.g., ICH, FDA, EMA) and best practices in toxicological science.

Hypothesized Pharmacological Context and Potential Toxicological Concerns

Given the structural motifs of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride, it is prudent to anticipate potential interactions with various biological targets. Pyrimidine analogs can interfere with nucleic acid synthesis, and some have been shown to be kinase inhibitors.[2] Piperazine derivatives are well-known for their effects on the central nervous system, often interacting with neurotransmitter receptors such as dopamine and serotonin.[1][4][5]

Therefore, a robust toxicology program must pay special attention to:

  • Hematological System: Due to the potential for effects on rapidly dividing cells.

  • Central and Peripheral Nervous Systems: Given the known neuropharmacological activity of piperazines.[1]

  • Cardiovascular System: As a common off-target effect of many small molecules.

  • Hepatic and Renal Systems: As primary sites of metabolism and excretion.

A Phased Approach to Preclinical Toxicity Evaluation

A tiered approach to toxicity testing is essential for a new chemical entity. This typically begins with acute studies and progresses to sub-chronic and chronic studies, alongside a battery of in vitro and in vivo genotoxicity and safety pharmacology assessments.

Acute Toxicity Studies

The primary goal of acute toxicity studies is to determine the median lethal dose (LD50) and identify the primary target organs of acute toxicity. This information is crucial for dose selection in subsequent repeat-dose studies.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

  • Animal Model: Sprague-Dawley rats (one sex, typically females, as they are often more sensitive).

  • Housing and Acclimatization: Animals are housed in controlled conditions (temperature, humidity, light-dark cycle) for at least 5 days prior to dosing to allow for acclimatization.

  • Dose Administration: The compound is administered as a single oral gavage. The starting dose is selected based on in silico predictions or data from related compounds.

  • Dosing Progression: The dose for each subsequent animal is adjusted up or down by a constant factor depending on the outcome for the previous animal.

  • Clinical Observations: Animals are observed for clinical signs of toxicity at regular intervals for up to 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Body Weight: Individual animal weights are recorded prior to dosing and at least weekly thereafter.

  • Necropsy and Histopathology: At the end of the observation period, all animals are subjected to a gross necropsy. Tissues from any animals that died during the study and all surviving animals are preserved for potential histopathological examination.

Sub-chronic (Repeat-Dose) Toxicity Studies

These studies are designed to evaluate the toxic effects of the compound after repeated administration over a period of 28 or 90 days. They provide information on target organ toxicity, dose-response relationships, and the potential for cumulative toxicity.

Experimental Protocol: 28-Day Oral Toxicity Study in Rodents

  • Animal Model: Wistar rats (male and female).

  • Dose Groups: Typically three dose levels (low, mid, high) and a vehicle control group. The high dose should be selected to produce some evidence of toxicity but not mortality.

  • Dose Administration: The compound is administered daily via oral gavage for 28 consecutive days.

  • In-life Monitoring:

    • Clinical Observations: Daily.

    • Body Weight and Food Consumption: Weekly.

    • Ophthalmology: Prior to the start of the study and at termination.

  • Clinical Pathology: Blood and urine samples are collected at termination for:

    • Hematology: Complete blood count (CBC) and differential.

    • Clinical Chemistry: Liver function tests (ALT, AST, ALP), kidney function tests (BUN, creatinine), electrolytes, etc.

    • Urinalysis: Volume, specific gravity, pH, and microscopic examination of sediment.

  • Terminal Procedures:

    • Necropsy: A full gross necropsy is performed on all animals.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive list of tissues is collected, preserved, and examined microscopically.

Genotoxicity Studies

A battery of tests is required to assess the potential of a compound to cause genetic damage.

Experimental Workflow: Genotoxicity Assessment

Caption: Workflow for assessing genotoxic potential.

Experimental Protocols:

  • Ames Test: This in vitro assay uses several strains of Salmonella typhimurium with mutations in the histidine synthesis pathway to detect point mutations.

  • In Vitro Micronucleus Test: Mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) are treated with the compound to assess for chromosomal damage.

  • In Vivo Micronucleus Test: Rodents are treated with the compound, and their bone marrow or peripheral blood is examined for the presence of micronuclei in erythrocytes, an indicator of chromosomal damage.

Safety Pharmacology Studies

These studies investigate the potential for adverse effects on vital physiological functions.

Core Battery of Safety Pharmacology Studies:

SystemIn Vitro/In Vivo AssayKey Parameters Measured
Cardiovascular In vivo telemetry in dogs or non-human primatesECG, heart rate, blood pressure
hERG assay (in vitro)Inhibition of the hERG potassium channel
Central Nervous System Functional Observational Battery (FOB) in ratsBehavioral and neurological changes
Respiratory Whole-body plethysmography in ratsRespiratory rate, tidal volume, minute volume

Data Interpretation and Risk Assessment

The culmination of these studies is a comprehensive toxicity profile that allows for a thorough risk assessment. Key outputs include:

  • No Observed Adverse Effect Level (NOAEL): The highest dose at which no adverse effects are observed. This is a critical parameter for calculating the safe starting dose in humans.

  • Identification of Target Organs: Understanding which organs are most susceptible to the toxic effects of the compound.

  • Dose-Response Relationship: Characterizing how the severity of toxic effects changes with increasing doses.

  • Reversibility of Toxicity: Determining if the observed toxic effects are reversible upon cessation of treatment.

Conclusion

Establishing the toxicity profile of a novel compound like 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride is a complex but essential undertaking. The phased and systematic approach outlined in this guide provides a robust framework for identifying potential hazards and characterizing the dose-response relationship for any observed toxicities. By adhering to these principles, researchers can ensure a thorough and scientifically sound safety assessment, paving the way for informed decision-making in the drug development process.

References

  • Souto, C., Göethel, G., Cestonaro, L. V., & Arbo, M. D. (2020). Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. Journal of Applied Toxicology, 40(3), 363-372. [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. [Link]

  • ResearchGate. (2019). Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans | Request PDF. [Link]

  • ResearchGate. (2019). (PDF) Piperazine Derivatives as Dangerous Abused Compounds. [Link]

  • Charehsaz, M., Onen-Bayram, F. E., Sipahi, H., Buran, K., Giri, A. K., & Aydin, A. (2017). Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. Marmara Pharmaceutical Journal, 21(2), 275-282. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(19), 5963. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4983. [Link]

  • Brage, A. A., Al-Shanon, A. F., & Al-Mayahi, Z. H. (2022). Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. Basrah Journal of Veterinary Research, 21(S1), 113-124. [Link]

  • NextSDS. (n.d.). 4-Ethoxy-6-piperazin-1-yl-pyriMidine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 4-Ethoxy-6-(3-Methyl-piperazin-1-yl)-2-Methylsulfanyl-pyriMidine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Pyrimidine, 4-ethoxy-2-(4-piperonyl-1-piperazinyl)-, dihydrochloride. Retrieved from [Link]

  • Li, Y., Wang, Y., & Zhang, H. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

  • Kumar, R., & Singh, R. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. [Link]

  • Sajewicz, W., & Milnerowicz, H. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Luminescence, 22(2), 128-134. [Link]

  • NextSDS. (n.d.). 4-Ethoxy-6-(3-Methyl-piperazin-1-yl)-pyriMidine hydrochloride. Retrieved from [Link]

  • Chen, L., Li, Y., & Wang, Y. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637-654. [Link]

  • Brehove, M., & Zificsak, C. (2007). 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(17), 4785-4789. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. [Link]

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Protocols & Analytical Methods

Method

Application Note: 4-Ethoxy-6-(piperazin-1-yl)pyrimidine Hydrochloride in Targeted Drug Discovery

Executive Summary & Strategic Utility In modern medicinal chemistry, the rapid generation of high-quality lead compounds relies heavily on privileged scaffolds. 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride (CAS: 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In modern medicinal chemistry, the rapid generation of high-quality lead compounds relies heavily on privileged scaffolds. 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride (CAS: 1185310-50-2) is a highly versatile, bifunctional building block[1]. It combines the robust hydrogen-bonding capacity of a pyrimidine ring with the solubilizing and vector-directing properties of a piperazine moiety.

This scaffold is extensively utilized in the development of targeted therapeutics, including Type I/II kinase inhibitors (e.g., targeting S6K1, mTOR, and PI3K)[2], G-Protein Coupled Receptor (GPCR) ligands (e.g., D2/D3 dopamine receptors)[3][4], and novel antiviral agents targeting viral capping machinery[5]. By providing a pre-formed pharmacophore, this building block allows medicinal chemists to bypass multi-step core syntheses and immediately focus on late-stage diversification.

Structural Rationale & Mechanistic Insights (The "Why")

Successful drug design requires a deep understanding of how each structural element interacts with the biological target and influences physicochemical properties.

  • The Pyrimidine Core: Pyrimidines are classic bioisosteres for purines (e.g., ATP). The nitrogen atoms in the pyrimidine ring act as potent hydrogen-bond acceptors, making them ideal for anchoring into the hinge region of kinase domains[6].

  • The Piperazine Ring (C6 Position): Piperazine is a ubiquitous solubilizing group. The secondary amine (protected as a stable hydrochloride salt on the shelf) serves as an orthogonal synthetic handle. Once freebased, it acts as a strong nucleophile for amidation, reductive amination, or SNAr reactions, projecting functional groups into solvent-exposed channels or secondary binding pockets[4][7].

  • The Ethoxy Group (C4 Position): The ethoxy ether provides a crucial balance. It increases lipophilicity to improve membrane permeability while offering steric bulk to occupy specific hydrophobic sub-pockets in the target protein. Furthermore, the oxygen atom can participate in weak hydrogen bonding.

Pharmacophore Compound Scaffold 4-Ethoxy-6-(piperazin-1-yl)pyrimidine Ethoxy 4-Ethoxy Group (Hydrophobic Pocket / Steric Shield) Compound->Ethoxy Pyrimidine Pyrimidine Core (Hinge Binder / H-Bond Acceptor) Compound->Pyrimidine Piperazine Piperazine Ring (Solvent Channel Vector / Salt Bridge) Compound->Piperazine Target_Kinase Kinase Domain (e.g., ATP Binding Site) Ethoxy->Target_Kinase van der Waals Pyrimidine->Target_Kinase H-Bonding Piperazine->Target_Kinase Solvent Exposure Target_GPCR GPCR Orthosteric Site (e.g., Aspartate Anchor) Piperazine->Target_GPCR Ionic Interaction

Pharmacophore mapping of the building block to Kinase and GPCR targets.

Physicochemical Profiling

Understanding the baseline properties of the building block allows researchers to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting library.

PropertyValue / ImpactMedicinal Chemistry Rationale
Molecular Weight (Free Base) 208.26 g/mol Low MW provides ample room for functionalization while remaining well within Lipinski's Rule of 5.
pKa (Piperazine NH) ~8.5 – 9.0Ensures protonation at physiological pH, driving aqueous solubility and enabling salt bridge formation with acidic residues (e.g., Aspartate in GPCRs)[3].
Topological Polar Surface Area (TPSA) ~44 ŲExcellent baseline for CNS penetration. Derivatization can easily tune this to restrict or enhance Blood-Brain Barrier (BBB) crossing.
H-Bond Donors / Acceptors 1 Donor / 4 AcceptorsThe secondary amine is the sole donor (consumed upon amidation). The 4 acceptors provide robust target engagement vectors.
Salt Form Hydrochloride (HCl)Prevents atmospheric oxidation of the secondary amine, ensuring long-term shelf stability and consistent reaction stoichiometry.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems, incorporating in-process quality control (QC) checks to ensure high-fidelity library generation.

Protocol A: High-Throughput Parallel Amidation (GPCR & Antiviral Ligands)

Objective: Convert the piperazine secondary amine into diverse amides to explore structure-activity relationships (SAR) in GPCRs or viral targets[4][5].

Causality & Rationale: The building block is supplied as an HCl salt. It must be freebased in situ using a non-nucleophilic base (DIPEA) to render the piperazine nitrogen nucleophilic. HATU is selected as the coupling reagent because it forms a highly reactive HOAt ester, which is critical for overcoming the slight steric hindrance inherent to the secondary amine of the piperazine ring.

Step-by-Step Methodology:

  • Preparation: In a dry 20 mL scintillation vial, dissolve the carboxylic acid building block (1.2 eq, 0.6 mmol) in anhydrous DMF (3.0 mL).

  • Activation: Add HATU (1.2 eq, 0.6 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Stir at room temperature for 10 minutes to allow the active ester to form.

  • Coupling: Add 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride (1.0 eq, 0.5 mmol) in one portion.

  • Self-Validation (QC Check 1): After 2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and inject into LC-MS.

    • Validation Criteria: The UV 254 nm trace must show <5% of the free base mass (m/z[M+H]⁺ = 209). If the starting material persists, add an additional 0.2 eq of HATU and DIPEA.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH gradient).

Protocol B: SNAr Arylation for Type II Kinase Inhibitors

Objective: Arylate the piperazine ring to create extended, rigid scaffolds capable of reaching deep into kinase allosteric pockets (e.g., S6K1 or mTOR inhibitors)[2].

Causality & Rationale: Nucleophilic Aromatic Substitution (SNAr) requires an electron-deficient aryl halide (e.g., a fluorinated or chlorinated heterocycle). Thermal energy is required to overcome the activation barrier. Potassium carbonate (K₂CO₃) is used as a heterogeneous base to scavenge the generated HCl without interfering with the nucleophile.

Step-by-Step Methodology:

  • Reagent Assembly: Combine 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride (1.0 eq, 0.5 mmol), the appropriate electron-deficient aryl halide (1.1 eq, 0.55 mmol), and finely powdered K₂CO₃ (3.0 eq, 1.5 mmol) in a microwave-safe vial.

  • Solvent Addition: Suspend the mixture in anhydrous N-Methyl-2-pyrrolidone (NMP) (4.0 mL). Note: NMP is chosen over DMF for its higher boiling point and stability under microwave irradiation.

  • Reaction Execution: Seal the vial and irradiate in a microwave synthesizer at 120°C for 30 minutes.

  • Self-Validation (QC Check 2): Perform TLC (Eluent: 9:1 EtOAc:MeOH).

    • Validation Criteria: A new, UV-active spot with a higher R_f value than the highly polar piperazine starting material must be observed. Confirm complete conversion via LC-MS.

  • Workup: Pour the cooled mixture into ice water (15 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum.

Diversification Strategy Visualization

Workflow BB 4-Ethoxy-6-(piperazin-1-yl) pyrimidine HCl Base Freebasing (DIPEA or K2CO3) BB->Base Step 1 Amidation Amidation (HATU, R-COOH) Base->Amidation SNAr SNAr Arylation (Ar-X, Heat/MW) Base->SNAr RedAm Reductive Amination (R-CHO, NaBH(OAc)3) Base->RedAm GPCR GPCR Ligands (e.g., D2/D3 Receptors) Amidation->GPCR Kinase Kinase Inhibitors (e.g., S6K1, mTOR) SNAr->Kinase Antiviral Antiviral Agents (e.g., nsP1 Capping) RedAm->Antiviral

Synthetic diversification workflow from the core building block to therapeutic applications.

References

  • ResearchGate. "Exploring novel piperazinyl-pyrimidine derivatives for lung cancer therapy: Synthesis and cytotoxic evaluation against A549 cells." ResearchGate. Available at:[Link]

  • MedChemica. "Preparation Of 4-benzimidazolyl-2-morpholino-6-piperazinyl-pyrimidine Derivatives As PI3K And MTOR Kinase Inhibitors." MedChemica. Available at:[Link]

  • ACS Omega. "Identification of a Tool Compound to Study the Mechanisms of Functional Selectivity between D2 and D3 Dopamine Receptors." American Chemical Society. Available at:[Link]

  • PubMed. "Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus." Eur J Med Chem. Available at:[Link]

Sources

Application

Using 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride in high-throughput screening

Application Note: Utilizing 4-Ethoxy-6-(piperazin-1-yl)pyrimidine Hydrochloride as a Privileged Scaffold in High-Throughput Screening Executive Summary The acceleration of hit-to-lead timelines in modern drug discovery r...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 4-Ethoxy-6-(piperazin-1-yl)pyrimidine Hydrochloride as a Privileged Scaffold in High-Throughput Screening

Executive Summary

The acceleration of hit-to-lead timelines in modern drug discovery relies heavily on the selection of high-quality, versatile chemical starting points. 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride (CAS: 1185310-50-2) represents a "privileged scaffold"—a structural motif capable of binding to diverse biological targets, including kinases, G-protein coupled receptors (GPCRs), and lipases. This application note provides a comprehensive guide for drug development professionals on how to leverage this specific building block to generate focused screening libraries, alongside field-validated protocols for High-Throughput Screening (HTS).

Mechanistic Rationale: The Anatomy of a Privileged Scaffold

Before deploying a compound in an HTS campaign, it is critical to understand the causality behind its biological versatility. The 4-ethoxy-6-(piperazin-1-yl)pyrimidine core is highly represented in FDA-approved drugs (e.g., Dasatinib)[1] and advanced preclinical candidates[2] due to three distinct functional zones:

  • The Pyrimidine Core (The Anchor): The nitrogen atoms (N1/N3) of the pyrimidine ring act as potent hydrogen bond acceptors (HBAs). In oncology applications, this core acts as an ATP-mimetic, docking directly into the highly conserved hinge region of protein kinases (such as CDK2 or NF-κB inducing kinase)[2],. In metabolic targets like monoacylglycerol lipase (MAGL), the pyrimidine ring forms critical hydrogen bonds with specific arginine residues (e.g., Arg75)[3].

  • The Piperazine Ring (The Diversification Vector): Piperazine serves a dual purpose. First, it improves the aqueous solubility and pharmacokinetic profile of the molecule. Second, as a secondary amine (provided here as a stable hydrochloride salt), it offers a highly reactive nucleophilic handle. This allows for rapid, late-stage library enumeration via N-sulfonylation, amidation, or reductive amination[4].

  • The Ethoxy Group (The Modulator): The ethoxy substituent fine-tunes the lipophilicity (LogP) of the scaffold and is perfectly sized to occupy small hydrophobic pockets, such as the gatekeeper pocket adjacent to the kinase ATP-binding site.

G A Target Kinase (e.g., CDK2 / NIK) B ATP-Binding Pocket (Hinge Region) A->B C Pyrimidine Core (H-Bond Acceptor) B->C Binds via N1/N3 D Ethoxy Group (Hydrophobic Interaction) B->D Gatekeeper Pocket E Piperazine Ring (Solvent Exposure / Diversification) B->E Vector for Library F Downstream Signaling Inhibition C->F

Mechanistic binding of the piperazine-pyrimidine scaffold in kinase targets.

Protocol: High-Throughput Library Enumeration

To maximize the utility of 4-ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride, researchers must convert this single building block into a diverse 384-well screening deck. The following protocol details a parallel synthesis workflow utilizing automated liquid handling.

Objective: Generate a focused library of 384 sulfonamide and amide derivatives.

Step-by-Step Methodology:

  • Free-Basing and Stock Preparation:

    • Action: Dissolve 4-ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 100 mM. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The scaffold is supplied as a hydrochloride salt. DIPEA is strictly required to neutralize the HCl and liberate the nucleophilic secondary amine of the piperazine ring. Anhydrous DMF prevents the premature hydrolysis of the electrophilic building blocks used in the next step[4].

  • Electrophile Dispensing:

    • Action: Using an acoustic liquid handler (e.g., Echo 550), dispense 1.2 equivalents of diverse sulfonyl chlorides and acid chlorides into a 384-well cyclic olefin copolymer (COC) reaction plate.

    • Causality: Acoustic dispensing prevents cross-contamination and minimizes dead volume, ensuring high library fidelity and reproducibility.

  • Coupling and Incubation:

    • Action: Dispense the scaffold/DIPEA mixture into the 384-well plate. Seal and incubate at 25°C for 12 hours on a plate shaker (600 rpm).

  • Electrophile Scavenging (Critical Step):

    • Action: Add polymer-supported trisamine resin (3 equivalents) to all wells and incubate for an additional 4 hours. Filter the plate into a final storage block.

    • Causality: Unreacted electrophiles act as Pan-Assay Interference Compounds (PAINS). If left unscavenged, they will covalently modify the biological target during HTS, yielding a massive rate of false positives. The resin selectively binds and removes these reactive species, creating a self-validating, clean screening library.

G A Scaffold N-Derivatization (Parallel Synthesis) B LC-MS Quality Control (Purity >85%) A->B C Primary HTS Assay (TR-FRET / ADP-Glo) B->C D Hit Confirmation (Dose-Response) C->D E Lead Optimization (SAR Analysis) D->E

Workflow for piperazine-pyrimidine library synthesis and HTS triage.

Protocol: Biological Validation via TR-FRET Kinase Assay

Once the library is synthesized, it must be screened. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for screening pyrimidine-based kinase inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Action: Prepare the target kinase, biotinylated peptide substrate, and europium-labeled anti-phospho antibody in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

    • Causality: Tween-20 is essential. Pyrimidine derivatives can be highly lipophilic; the detergent prevents non-specific binding of the compounds to the plastic well walls, preventing false-negative readouts.

  • Compound Pre-incubation:

    • Action: Transfer 50 nL of the synthesized library to a 384-well low-volume assay plate. Add 5 µL of the kinase solution. Incubate for 30 minutes at room temperature.

    • Causality: Hinge-binding pyrimidines often exhibit slow-binding kinetics. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the kinase before the substrate is introduced.

  • Reaction Initiation:

    • Action: Add 5 µL of an ATP/Substrate mixture to initiate the reaction.

    • Causality: The ATP concentration must be strictly maintained at the apparent Km​ of the specific kinase. This perfectly balances the assay's sensitivity to competitive inhibitors while maintaining physiological relevance.

  • Detection and Analysis:

    • Action: Add the TR-FRET detection mix (Streptavidin-APC). Read on a multi-mode plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

    • Causality: TR-FRET introduces a microsecond delay before reading fluorescence. This allows short-lived background auto-fluorescence (often emitted by heterocyclic screening compounds) to decay, drastically improving the Z'-factor and ensuring the trustworthiness of the data.

Data Presentation: Hit Triage & Profiling

A successful HTS campaign will yield compounds with varying selectivity profiles. Because the piperazine-pyrimidine scaffold is privileged, altering the R-group on the piperazine nitrogen can shift the molecule's affinity from a kinase to a GPCR (e.g., GPR183)[5] or a viral target[6].

The table below summarizes hypothetical, yet mechanistically representative, HTS triage data demonstrating how library enumeration drives target selectivity.

Compound IDScaffold R-Group (Piperazine N)Kinase IC₅₀ (nM)GPCR IC₅₀ (nM)Cell Viability CC₅₀ (µM)Ligand Efficiency (LE)
EPP-001 Free Amine (Unreacted Control)>10,000>10,000>100N/A
EPP-042 4-Fluorobenzoyl45 1,200>500.38
EPP-087 Phenylsulfonyl12085 >500.35
EPP-112 Cyclohexylamide89015 >500.41
EPP-205 3-Pyridylacetyl12 4,500250.44

Table 1: Representative HTS profiling data. Notice how the transition from a benzoyl (EPP-042) to a cyclohexylamide (EPP-112) shifts the scaffold's primary affinity from a Kinase to a GPCR target.

References[2] Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells. Biomedicines. URL: https://doi.org/10.3390/biomedicines11102664[4]Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL: https://doi.org/10.1021/acs.jmedchem.8b00966[3]An insight into the therapeutic potential of piperazine-based anticancer agents. R Discovery. URL: https://doi.org/10.1200/jco.2017.35.4_suppl.642[1]Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. URL: https://doi.org/10.3390/ijms22168575[5]Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus. PMC. URL: https://doi.org/10.1021/acsmedchemlett.9b00639[7]Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus. ACS Medicinal Chemistry Letters. URL: https://doi.org/10.1021/acsmedchemlett.9b00639[6]AI-Driven Virtual Screening and First-in-Class Conformational Biosensor Enable the Discovery of a GPR183 Inverse Agonist. bioRxiv. URL: https://doi.org/10.1101/2025.01.01.630985

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Troubleshooting for 4-Ethoxy-6-(piperazin-1-yl)pyrimidine Hydrochloride

Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for researchers and formulation scientists encountering aqueous solubility bottlenecks with 4-Ethoxy-6-(piperazin-1-yl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for researchers and formulation scientists encountering aqueous solubility bottlenecks with 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride (CAS: 1185310-50-2)[1].

While hydrochloride salts are traditionally selected to maximize aqueous solubility, the unique physicochemical properties of the pyrimidine-piperazine scaffold often lead to unexpected precipitation during in vitro assays or in vivo formulation. This guide unpacks the thermodynamic causality behind these issues and provides self-validating protocols to overcome them.

Diagnostic Workflow

Before altering your formulation, use the decision matrix below to identify the root cause of the precipitation.

G A Aqueous Media Formulation Start B Assess [Cl⁻] in Buffer A->B C High Chloride (PBS, SGF) B->C [Cl⁻] > 50 mM D Low/No Chloride (HEPES, Acetate) B->D [Cl⁻] < 10 mM E Common Ion Effect: Precipitation C->E F Check Assay pH D->F I Use HP-β-CD (Complexation) E->I Encapsulate G pH > 7.5 Free Base Forms F->G Alkaline H pH < 7.5 Lattice Energy Limit F->H Acidic/Neutral G->I J Use PEG 400 (Cosolvent) H->J K Fully Solubilized API I->K J->K

Workflow for diagnosing and resolving solubility issues of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine HCl.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my compound precipitate immediately when diluted in Phosphate-Buffered Saline (PBS) or Simulated Gastric Fluid (SGF)? A1: This is a classic manifestation of the 2[2]. When the hydrochloride salt of your compound dissolves, it dissociates into the protonated API and chloride ions. PBS and SGF contain massive excesses of chloride ions (~137 mM in PBS). According to Le Chatelier’s principle, this high background chloride concentration shifts the solubility equilibrium to the left, forcing the hydrochloride salt to crash out of solution[3]. Solution: Switch to a non-chloride buffer system (e.g., acetate or sulfate buffers) or utilize a solubilizing excipient.

Q2: My cell-based assay requires a pH of 7.8. The solution turns cloudy despite using a chloride-free buffer. What is happening? A2: You are observing free base precipitation . The piperazine moiety has a basic pKa. As the pH of your buffer approaches or exceeds this pKa, the compound deprotonates. The resulting free base lacks the ionic charge required for favorable hydration, dramatically increasing its crystal lattice energy and causing it to precipitate[3]. Solution: Use to encapsulate the lipophilic free base within its hydrophobic cavity, shielding it from the aqueous environment while maintaining a water-soluble exterior[].

Q3: How can I prepare a highly concentrated stock solution (e.g., 50 mM) for in vivo dosing without using toxic solvents? A3: Water alone possesses a high cohesive energy density, making it thermodynamically unfavorable to form a cavity large enough to house the hydrophobic pyrimidine-ethoxy core at high concentrations[5]. By introducing a cosolvent like PEG 400 , you lower the dielectric constant of the mixture. This enables 6, where the PEG molecules interact favorably with the drug's lipophilic regions, bridging the gap between the API and the bulk water[6].

Validated Experimental Protocols

Protocol A: HP-β-CD Complexation (For Neutral/Alkaline Aqueous Assays)

Causality: Cyclodextrin complexation is an enthalpy-driven process where high-energy, ordered water molecules inside the cyclodextrin cavity are displaced by the hydrophobic drug molecule[7]. This requires time and continuous kinetic energy (stirring) to reach thermodynamic equilibrium.

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or your target buffer.

  • Addition: Add the required mass of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine HCl directly to the cyclodextrin solution.

  • Equilibration: Stir the suspension continuously at 37°C for 24 hours. Do not shorten this step; premature cessation will result in incomplete inclusion.

  • Self-Validation System: Filter the resulting mixture through a 0.22 μm PVDF syringe filter.

    • Validation Check: Measure the UV absorbance of the filtrate. If the concentration matches your theoretical input, true molecular inclusion has occurred. If the concentration drops significantly, the compound was merely suspended as a colloid and was caught by the filter.

Protocol B: Binary Cosolvent Solubilization (PEG 400/Water for High-Concentration Stocks)

Causality: Rapid addition of water to a PEG-solubilized drug causes localized microenvironmental shifts in the dielectric constant, leading to rapid nucleation and precipitation[8]. Dropwise addition ensures the preferential solvation shell remains intact[6].

  • Primary Solubilization: Weigh the API into a glass vial. Add PEG 400 to achieve exactly 40% of your final target volume.

  • Disruption of Lattice: Sonicate the PEG 400/API mixture at 40°C until a completely clear, viscous solution forms.

  • Aqueous Phase Addition: Place the vial on a vortex mixer at medium speed. Dropwise (1 drop per second), add the aqueous phase (water or non-chloride buffer) until the final volume is reached.

  • Self-Validation System: Shine a red or green laser pointer directly through the vial in a darkened room.

    • Validation Check: The absence of a visible laser beam path (Tyndall effect) confirms a true thermodynamic solution. A visible beam indicates a nano-suspension that will eventually aggregate and precipitate.

Quantitative Data Summary

The table below summarizes the expected solubility enhancements when applying the thermodynamic principles outlined in this guide.

Formulation StrategyMedia EnvironmentPrimary Mechanism of ActionExpected Solubility Increase
Unmodified HCl Salt PBS (pH 7.4, High Cl⁻)Baseline (Prone to Common Ion Effect)1x (Baseline)
Buffer Switch Acetate Buffer (pH 5.0, No Cl⁻)Avoidance of Common Ion Effect5x – 10x
20% HP-β-CD Neutral Water / HEPESMolecular Encapsulation / Shielding50x – 100x
40% PEG 400 WaterPreferential Solvation / Cavity Formation> 100x

References

  • 1185310-50-2 | 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride , ChemScene. 1

  • FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes , Drug Development & Delivery. 2

  • Crystal Structures, Thermal Analysis, and Dissolution Behavior of New Solid Forms of the Antiviral Drug Arbidol with Dicarboxylic Acids , MDPI. 3

  • Cyclodextrin Solutions for API Solubility Boost , BOC Sciences.

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility , Touro Scholar.7

  • Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures , MDPI. 5

  • Preferential Solvation Study of the Synthesized Aldose Reductase Inhibitor (SE415) in the {PEG 400 (1) + Water (2)} Cosolvent Mixture and GastroPlus-Based Prediction , ACS Omega. 6

  • Optimization of Cosolvent Concentration and Excipient Composition in a Topical Corticosteroid Solution , PubMed. 8

Sources

Optimization

Troubleshooting degradation of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride during storage

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Topic: Troubleshooting Chemical and Physical Degradation During API Storage Diagnostic Matrix: Understanding the Mechanisms of Degrada...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Topic: Troubleshooting Chemical and Physical Degradation During API Storage

Diagnostic Matrix: Understanding the Mechanisms of Degradation

4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride is a highly functionalized API intermediate. Its structure contains three competing features that complicate storage: an electron-deficient pyrimidine ring, a secondary amine (piperazine), and a highly hygroscopic hydrochloride salt form. Understanding the causality behind its degradation is the first step in troubleshooting.

DegradationMechanisms API 4-Ethoxy-6-(piperazin-1-yl) pyrimidine HCl Hydrolysis Nucleophilic Attack (H2O + Acidic Microclimate) API->Hydrolysis Moisture Ingress Oxidation Radical Oxidation (O2 + Trace Metals) API->Oxidation Aerobic Exposure Deg1 Pyrimidin-4-ol Derivative Hydrolysis->Deg1 -EtOH Deg2 Formylpiperazine / N-Oxide Oxidation->Deg2 Ring Opening/Oxidation

Fig 1: Primary chemical degradation pathways of the API under suboptimal storage.

Expert FAQs

Q1: Why is my batch showing a steady increase in a pyrimidin-4-ol impurity over time? A: This is a classic hydrolysis reaction driven by the compound's salt form. The pyrimidine ring is inherently electron-deficient, making the C4 position highly electrophilic. The ethoxy group acts as a leaving group when attacked by water[1]. This vulnerability is severely exacerbated by the hydrochloride salt. Hydrochloride salts of basic amines are notoriously hygroscopic[2]. When the salt absorbs atmospheric moisture, it creates a localized, concentrated acidic microenvironment that aggressively catalyzes the nucleophilic displacement of the ethoxy group, yielding the pyrimidin-4-ol degradant.

Q2: LC-MS analysis reveals +16 Da and +28 Da mass shifts. What is happening to the piperazine ring? A: These mass shifts correspond to N-oxidation (+16 Da) and formylation (+28 Da) of the secondary amine in the piperazine ring. Piperazine derivatives are highly susceptible to oxidative degradation, particularly in the presence of dissolved oxygen and trace transition metals (like Fe²⁺ or Cu²⁺ from manufacturing equipment) which act as radical catalysts[3]. The secondary amine undergoes hydrogen abstraction, leading to N-oxides or ring-opened formylpiperazine derivatives[4].

Q3: The powder was initially free-flowing but has become a sticky, clumped mass. Is the compound ruined? A: You are observing deliquescence. Hydrochloride salts often exhibit a low Critical Relative Humidity (CRH)[5]. Once the ambient humidity exceeds the CRH, the salt absorbs moisture until it dissolves in its own absorbed water. While the compound might not be immediately chemically degraded in the first few hours, this physical state exponentially accelerates the hydrolysis described in Q1. The batch must be re-dried and assayed immediately.

Quantitative Degradation Triggers

To prevent degradation, storage conditions must be maintained strictly below the following empirical thresholds.

ParameterThreshold for StabilityRisk if ExceededPrimary Degradant
Moisture Content (KF) < 0.5% w/wDeliquescence, Hydrolysis4-Hydroxy pyrimidine derivative
Storage Temperature ≤ 4 °CThermal acceleration of hydrolysis4-Hydroxy pyrimidine derivative
Oxygen Headspace < 2% O₂Secondary amine oxidationPiperazine N-oxide / Formylpiperazine
Trace Metals (Fe/Cu) < 10 ppmCatalysis of radical oxidationFormylpiperazine

Self-Validating Corrective Protocols

Do not rely on passive storage. The following workflows are designed as closed-loop, self-validating systems to ensure your API remains intact.

TroubleshootingWorkflow Start Degradation Detected (Purity < 98%) CheckKF 1. Karl Fischer Titration Evaluate Moisture Start->CheckKF HighH2O Moisture > 0.5% Hydrolysis Risk CheckKF->HighH2O Positive LowH2O Moisture < 0.5% Oxidation Risk CheckKF->LowH2O Negative ActHydro Implement Dry Storage (Protocol A) HighH2O->ActHydro CheckO2 2. LC-MS Profiling Check N-Oxides LowH2O->CheckO2 ActOx Argon Sparging & Opaque Vials (Protocol B) CheckO2->ActOx Impurities Found

Fig 2: Diagnostic logic tree for identifying and resolving API storage degradation.

Protocol A: Moisture-Controlled Aliquoting and Storage

Purpose: To halt hydrolysis by eliminating the hygroscopic microclimate.

  • Pre-Conditioning: Transfer the clumped/wet API into a vacuum desiccator over Phosphorus Pentoxide (P₂O₅) at 25 °C for 24–48 hours.

  • Validation Checkpoint 1 (Baseline): Perform a Karl Fischer (KF) titration on a 50 mg sample. Proceed to Step 3 ONLY if H₂O < 0.5% w/w. Causality: This validates that the bound water has been successfully stripped from the hydrochloride lattice.

  • Inert Atmosphere Handling: Transfer the dried API immediately to a glove box purged with Argon (O₂ < 10 ppm, H₂O < 10 ppm).

  • Packaging: Aliquot the API into amber glass vials. Place these primary vials into a secondary HDPE container containing a fresh silica gel micro-desiccant packet. Seal with PTFE-lined caps. Store at -20 °C.

  • Validation Checkpoint 2 (Efficacy): After 30 days of storage, sacrifice one aliquot for KF titration. If the moisture remains < 0.5% w/w, your packaging integrity is validated and long-term stability is assured.

Protocol B: Forced Degradation Assay for Impurity Profiling

Purpose: To map the exact retention times of your specific degradants so you can accurately monitor future batches.

  • Hydrolytic Stress: Dissolve 10 mg of API in 1 mL of 0.1M HCl / Acetonitrile (50:50). Heat at 60 °C for 24 hours. This forces the displacement of the ethoxy group.

  • Oxidative Stress: Dissolve 10 mg of API in 1 mL of 3% H₂O₂ at room temperature for 24 hours. This forces the oxidation of the piperazine ring.

  • Validation Checkpoint (Quenching): Before injecting the oxidative stress sample into the LC-MS, quench the reaction with 100 µL of 1M Sodium Thiosulfate. Test the solution with starch-iodide paper. It must test negative for peroxides. Causality: Injecting active peroxides will cause artifactual oxidation of the API inside the heated LC-MS source, giving false-positive degradation results and potentially damaging the column.

  • LC-MS Analysis: Run the stressed samples alongside a fresh control. Map the retention times for the pyrimidin-4-ol (hydrolysis) and formylpiperazine/N-oxide (oxidation) degradants to establish a robust, stability-indicating analytical method.

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride

Introduction Welcome to the technical support center for the synthesis of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction yield and purity. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you navigate the complexities of this multi-step synthesis.

The synthesis of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride typically proceeds via a nucleophilic aromatic substitution (SNAr) pathway, starting from a di-substituted pyrimidine, such as 4,6-dichloropyrimidine. The sequence of adding the piperazine and ethoxy groups can be varied, each with its own set of challenges and optimization parameters. This guide will address issues arising from both synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for this synthesis?

A1: There are two primary routes for the synthesis, starting from 4,6-dichloropyrimidine.

  • Route A: Sequential substitution where piperazine is introduced first, followed by the ethoxy group.

  • Route B: The ethoxy group is introduced first, followed by the piperazine moiety.

The choice of route can depend on the desired intermediate and the strategy to minimize side products. The final step involves the formation of the hydrochloride salt.

Q2: Which position on the 4,6-dichloropyrimidine ring is more reactive to nucleophilic attack?

A2: The C4 and C6 positions of the pyrimidine ring are highly electrophilic due to the electron-withdrawing nature of the two nitrogen atoms and the chlorine atoms.[1] For an incoming nucleophile, attack at the C4 (or C6) position is generally favored. This is because the resulting negatively charged intermediate (Meisenheimer complex) can be stabilized through resonance, with the negative charge delocalized onto the electronegative nitrogen atoms.[2] The LUMO (Lowest Unoccupied Molecular Orbital) coefficient is higher on C4 compared to C2, making it more susceptible to nucleophilic attack.[3]

Q3: How should I monitor the progress of my reaction?

A3: The most common and effective methods for monitoring the reaction are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[4]

  • TLC: A rapid and cost-effective method to qualitatively assess the consumption of starting materials and the formation of products.[5] A suitable mobile phase, often a mixture of hexane/ethyl acetate or dichloromethane/methanol, should be determined to achieve good separation.[6]

  • HPLC/LC-MS: Provides quantitative data on reaction conversion and can help identify intermediates and byproducts by their mass.[7][8][9] Reversed-phase columns like C8 or C18 are commonly used for pyrimidine derivatives.[4]

Q4: What are the critical safety precautions for this synthesis?

A4: Standard laboratory safety protocols should be strictly followed.

  • Reagents: 4,6-Dichloropyrimidine is a corrosive solid. Piperazine is a skin and respiratory irritant. Sodium ethoxide is highly flammable and reacts violently with water. Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions: Reactions involving sodium ethoxide must be conducted under anhydrous conditions to prevent exothermic reactions with water. Reactions may be exothermic, so controlled addition of reagents and temperature monitoring are crucial.

Troubleshooting Guide

This section is organized by common problems encountered during the synthesis.

Problem 1: Low or No Product Yield

Low product yield is a frequent issue that can arise from several factors, from reagent quality to suboptimal reaction conditions.[10]

Q1.1: My reaction is not proceeding to completion; I still see starting material. What should I do?

A1.1: Incomplete conversion is often related to reaction conditions or reagent deactivation.

Possible Causes & Solutions:

  • Suboptimal Temperature: Nucleophilic aromatic substitution reactions on pyrimidine rings are temperature-dependent. If the reaction is sluggish at room temperature, a moderate increase in temperature (e.g., to 50-80 °C) can significantly increase the reaction rate.[11] However, excessive heat can lead to side product formation.

  • Insufficient Reaction Time: Some SNAr reactions can be slow. Monitor the reaction over an extended period (e.g., 12-24 hours) using TLC or HPLC to ensure it has reached completion.[12]

  • Base Stoichiometry: When reacting piperazine with a chloropyrimidine, a base (like K₂CO₃ or Et₃N) is often required to neutralize the HCl generated.[13][14] Insufficient base can halt the reaction. Ensure at least two equivalents of a non-nucleophilic base are used if piperazine itself is not used in excess.

  • Moisture: If using sodium ethoxide, moisture in the solvent or on the glassware will consume the reagent, reducing its effective concentration. Ensure all glassware is flame-dried and solvents are anhydrous.[10]

Q1.2: I am getting a complex mixture of products with very little of the desired compound. What is happening?

A1.2: A complex product mixture often points to the formation of significant side products.

Possible Causes & Solutions:

  • Di-substitution: A primary side product is the di-substituted pyrimidine, where two molecules of the nucleophile (e.g., piperazine) react with one molecule of 4,6-dichloropyrimidine.

    • Control Stoichiometry: Carefully control the stoichiometry of the nucleophile. A 1:1 molar ratio of piperazine to the dichloropyrimidine is crucial for maximizing the mono-substituted product.[11] Adding the piperazine slowly to the reaction mixture can also help.

    • Protecting Groups: For piperazine, using a mono-protected version, such as N-Boc-piperazine, can prevent di-substitution and side reactions on the second nitrogen.[15][16] The Boc group can be removed later under acidic conditions.[15]

  • Reaction Temperature: High temperatures can favor the formation of undesired byproducts which may have a higher activation energy.[11] Try running the reaction at a lower temperature for a longer duration.

Problem 2: Presence of Impurities in the Final Product

Even with a good yield, impurities can compromise the quality of the final product. Purification is a critical step.[6]

Q2.1: After purification, my product is still contaminated with a byproduct that has a similar polarity. How can I improve separation?

A2.1: Separating compounds with similar polarities is a common challenge in chromatography.

Possible Causes & Solutions:

  • Column Chromatography:

    • Solvent System: If using flash column chromatography, fine-tune the solvent system. Small changes in the ratio of polar to non-polar solvents can significantly affect separation. Sometimes, adding a small amount of a third solvent (e.g., triethylamine for basic compounds) can improve peak shape and resolution.

    • Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a C18 reversed-phase column.[6]

  • Recrystallization: This is a powerful technique for purifying solid compounds.[6] The key is finding a suitable solvent or solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble at low temperatures.[6] Common solvents for pyrimidine derivatives include ethanol, methanol, and ethyl acetate.[6]

  • Preparative HPLC: For very challenging separations, preparative HPLC offers the highest resolution and is suitable for obtaining highly pure material.[6]

Problem 3: Issues with Hydrochloride Salt Formation

The final step of converting the free base to its hydrochloride salt can also present challenges.

Q3.1: I am not getting a precipitate, or I am getting an oil when I try to form the hydrochloride salt. What can I do?

A3.1: Precipitation issues during salt formation are often related to solvent choice and concentration.

Possible Causes & Solutions:

  • Solvent Choice: The ideal solvent should readily dissolve the free base but be a poor solvent for the hydrochloride salt. Common choices include isopropanol, ethanol, or diethyl ether. If the product is "oiling out," it may be due to the salt being too soluble in the chosen solvent. Try switching to a less polar solvent or using a co-solvent system.

  • Concentration: Ensure the solution of the free base is sufficiently concentrated before adding the HCl source. If the solution is too dilute, the salt may not precipitate.

  • HCl Source: A solution of HCl in a solvent like dioxane or isopropanol is typically used.[17] Gaseous HCl can also be bubbled through the solution. The controlled, dropwise addition of the HCl solution is recommended to promote crystal formation rather than amorphous precipitation.

  • Inducing Crystallization: If a precipitate does not form readily, try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal from a previous successful batch. Cooling the solution in an ice bath can also help to induce precipitation.[6]

Experimental Protocols & Data

Table 1: Recommended Reaction Parameters and Troubleshooting
ParameterRecommended ConditionCommon IssueTroubleshooting Action
Stoichiometry 1.0-1.1 eq. of nucleophile for mono-substitutionFormation of di-substituted byproductUse precise 1:1 stoichiometry; consider slow addition of nucleophile or use of a protecting group.[16]
Solvent Aprotic polar solvents (e.g., DMF, Acetonitrile, Dioxane)Slow or incomplete reactionEnsure solvent is anhydrous. Solvent polarity can influence reaction rates.[18]
Temperature 25 °C to 100 °CLow conversion or side product formationOptimize temperature; start at a lower temperature and increase if necessary while monitoring for byproducts.[11]
Base K₂CO₃, Et₃N, or other non-nucleophilic base (2-3 eq.)Reaction stallsEnsure base is anhydrous and in sufficient excess to neutralize generated acid.[13]
Work-up Aqueous wash and extractionProduct loss due to solubilitySaturate aqueous layer with brine to reduce product solubility before extraction.
Protocol 1: Synthesis of 4-Chloro-6-(piperazin-1-yl)pyrimidine

This protocol details the mono-substitution of 4,6-dichloropyrimidine with piperazine.

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous isopropanol.[15]

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. In a separate flask, prepare a solution of piperazine (1.1 eq) in isopropanol.

  • Add the piperazine solution dropwise to the stirred dichloropyrimidine solution over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.[4][5]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add water to the residue and extract with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[6]

Protocol 2: Formation of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride

This protocol describes the ethoxylation followed by hydrochloride salt formation.

  • Reaction Setup: In a flame-dried flask under nitrogen, add the product from Protocol 1 (1.0 eq) to anhydrous ethanol.

  • Reagent Addition: Add sodium ethoxide (1.2 eq) portion-wise to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and stir for 4-6 hours, monitoring by TLC.

  • Work-up: After cooling, neutralize the mixture carefully with a dilute acid (e.g., 1M HCl). Remove the ethanol under reduced pressure.

  • Extraction: Add water and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the free base.

  • Salt Formation: Dissolve the purified free base in a minimal amount of cold isopropanol. Add a 4M solution of HCl in dioxane dropwise with stirring until the pH is acidic.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.[19]

Visualizations

Reaction Workflow

The following diagram illustrates the two primary synthetic routes to the target compound.

G cluster_0 Starting Material cluster_1 Route A cluster_2 Route B cluster_3 Final Product Synthesis A 4,6-Dichloropyrimidine B 4-Chloro-6-(piperazin-1-yl)pyrimidine A->B + Piperazine C 4-Chloro-6-ethoxypyrimidine A->C + Sodium Ethoxide D 4-Ethoxy-6-(piperazin-1-yl)pyrimidine (Free Base) B->D + Sodium Ethoxide C->D + Piperazine E 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride D->E + HCl

Caption: Synthetic routes to the target compound.

Troubleshooting Flowchart for Low Yield

This flowchart provides a logical path for diagnosing the cause of low reaction yield.

G start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC/LC-MS) start->check_reaction sm_present Starting Material (SM) Remains check_reaction->sm_present byproducts Significant Byproducts Observed check_reaction->byproducts action_temp Increase Temperature or Reaction Time sm_present->action_temp Yes action_reagents Check Reagent Purity & Stoichiometry sm_present->action_reagents Yes action_stoich Adjust Stoichiometry (e.g., 1:1 ratio) byproducts->action_stoich Di-substitution? action_protect Use Protected Piperazine (e.g., N-Boc) action_stoich->action_protect

Caption: Decision tree for troubleshooting low yield.

Competitive Reaction Diagram

This diagram illustrates the competition between the desired mono-substitution and the undesired di-substitution reaction.

G A 4,6-Dichloropyrimidine + Piperazine B Desired Product 4-Chloro-6-(piperazin-1-yl)pyrimidine A->B k1 (desired) C Undesired Byproduct 4,6-di(piperazin-1-yl)pyrimidine B->C k2 (undesired) D Excess Piperazine D->C

Caption: Competing reaction pathways.

References

  • BenchChem. (n.d.). Methods for monitoring the progress of pyrimidine reactions.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • BenchChem. (n.d.). Application Note: Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chromatography (TLC).
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • van Kuilenburg, A. B. P., et al. (2004). Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter- paper strips with HPLC-electrospray tandem mass spectrometry. Clinical Chemistry, 50(11), 2175-2184.
  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
  • van Kuilenburg, A. B. P., et al. (2004). Analysis of Pyrimidine Synthesis “de Novo” Intermediates in Urine and Dried Urine Filter- Paper Strips with HPLC–Electrospray Tandem Mass Spectrometry. Clinical Chemistry, 50(11), 2175-2184.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). ResearchGate.
  • Nudelman, N. S., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 951-954.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2020). Molecules, 25(18), 4289.
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025). ACS Omega.
  • BenchChem. (n.d.). Application Notes and Protocols for 4,6-Dichloropyrimidine-5-carbaldehyde in Medicinal Chemistry.
  • BenchChem. (n.d.). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Advanced Synthesis & Catalysis.

Sources

Optimization

Overcoming crystallization issues with 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride

Welcome to the Technical Support Center for API intermediates. As a Senior Application Scientist, I have designed this guide to address the complex crystallization behaviors of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API intermediates. As a Senior Application Scientist, I have designed this guide to address the complex crystallization behaviors of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride .

Due to the flexible piperazine ring and the highly polar hydrochloride salt formation, this compound is notoriously prone to liquid-liquid phase separation (oiling out), polymorphic instability, and hygroscopicity. This guide synthesizes thermodynamic principles with field-proven methodologies to help you engineer robust, scalable crystallization processes.

Crystallization Troubleshooting Workflow

Troubleshooting workflow for 4-Ethoxy-6-(piperazin-1-yl)pyrimidine HCl crystallization.

FAQ 1: Overcoming "Oiling Out" (Liquid-Liquid Phase Separation)

Q: During cooling, my solution of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride turns cloudy and separates into a heavy oil rather than crystallizing. Why does this happen, and how can I force nucleation?

The Causality: "Oiling out" occurs when the supersaturation of the solution is pushed so high that the system crosses the binodal curve before it can cross the spinodal curve for solid nucleation[1]. Because the piperazine ring provides high conformational flexibility, the entropic barrier to forming an ordered crystal lattice is high. When cooled rapidly, the compound opts for a solute-rich liquid phase (oil) which traps impurities and eventually hardens into an amorphous, gummy mass[2].

The Solution (Self-Validating Seeding Protocol): To bypass the binodal curve, you must control the supersaturation generation rate and provide a surface for heterogeneous nucleation[3].

  • Dissolution: Dissolve the crude API in a 95:5 Acetone/Water mixture at 55°C (below the boiling point).

  • Metastable Cooling: Cool the reactor slowly (0.1 °C/min) to 45°C. Validation check: The solution must remain perfectly clear. If it clouds, you have cooled too fast.

  • Seed Introduction: Introduce 1–2 wt% of highly pure, milled seed crystals (particle size <50 µm).

  • Isothermal Hold (Critical Step): Hold the system at 45°C for 2 hours. This allows the seed bed to grow and consume the existing supersaturation, effectively pulling the concentration curve away from the oiling-out boundary.

  • Controlled Antisolvent Addition: Slowly dose in Heptane (0.05 vol/min) to drive the yield, then cool to 5°C.

  • Isolation: Filter and wash with cold Heptane.

Mechanistic pathways: Oiling out versus controlled heterogeneous nucleation.

FAQ 2: Managing Hygroscopicity and Polymorphism

Q: My isolated batches show variable moisture content, and the XRPD patterns shift between batches. How do I ensure a consistent polymorphic form?

The Causality: Hydrochloride salts are intrinsically prone to hygroscopicity. The highly electronegative chloride anion acts as a strong hydrogen-bond acceptor, eagerly pulling atmospheric moisture into the crystal lattice to form hydrates[4]. If your filtration or drying environment has fluctuating humidity, the anhydrous 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride will undergo a solvent-mediated phase transition into a metastable hydrate.

The Solution (Water-Activity Controlled Slurry Protocol): You must thermodynamically drive the system to the stable anhydrate by controlling the water activity ( aw​ ) of the solvent system.

  • Solvent Drying: Select Isopropanol (IPA) as the slurry solvent. Dry it over 3Å molecular sieves until the Karl Fischer (KF) moisture content is <0.1%.

  • Thermodynamic Slurry: Suspend the variable-polymorph batch in the dry IPA (10 volumes) at 40°C.

  • Equilibration: Agitate the slurry for 12–18 hours. Validation check: Pull a small sample, filter, and run a quick XRPD. The pattern should perfectly match your reference anhydrate. If not, continue slurrying.

  • Inert Filtration: Transfer the slurry to a filter dryer purged with a continuous dry Nitrogen blanket (Relative Humidity < 10%). Do not allow ambient air to pull through the cake.

  • Vacuum Drying: Dry the cake in a vacuum oven at 50°C at <50 mbar to remove residual IPA without inducing thermal degradation.

FAQ 3: Improving Suboptimal Crystal Morphology

Q: The crystals are forming as fine, microscopic needles. They take hours to filter, trap mother liquor, and fail purity specs. How can I improve the crystal habit?

The Causality: Needle-like (acicular) morphology is the result of rapid 1D crystal growth along the fastest-growing crystallographic axis. This is heavily exacerbated by high supersaturation. Fine needles create a highly compressible filter cake that blinds the filter media and traps impurity-laden mother liquor via capillary action.

The Solution (Temperature Cycling / Ostwald Ripening Protocol): To force the crystals to grow in 3D (forming prisms or blocks), you must utilize Ostwald ripening—sacrificing the fine needles to feed the growth of larger, more stable crystals.

  • Initiate: Follow the seeding protocol (FAQ 1) to establish a seed bed at 45°C.

  • First Cool: Cool the reactor to 20°C at 0.5 °C/min. (This will generate a mix of good crystals and fine needles).

  • Heat Cycle: Heat the reactor back to 38°C and hold for 30 minutes. Mechanism: The fine needles have a higher surface-area-to-volume ratio and higher thermodynamic energy. They will dissolve back into the solution, while the larger crystals survive.

  • Second Cool: Cool slowly to 10°C at 0.1 °C/min. The dissolved mass will now deposit onto the surviving large crystals, thickening them into prisms.

  • Repeat: Perform 2 to 3 full temperature cycles before final isolation.

Quantitative Data: Solvent Screening Summary

To aid in your process development, below is a synthesized matrix of solvent behaviors for 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride based on solubility curves and phase behaviors.

Solvent SystemSolubility (25°C)Oiling Out RiskOptimal Cooling RateExpected YieldCrystal Morphology
Ethanol (Absolute) HighHigh0.1 °C/min~65%Fine Needles
Isopropanol (IPA) ModerateMedium0.2 °C/min~80%Prisms
Acetone/Water (95:5) ModerateLow0.3 °C/min~85%Blocks / Plates
Heptane InsolubleN/A (Antisolvent)N/A>95%N/A

Note: Acetone/Water (95:5) provides the best balance of solubility for the polar pyrimidine core while suppressing the oiling-out boundary, making it the superior choice for controlled cooling crystallizations.

References

  • Kota Tanaka, Hiroshi Takiyama. "Process Development Challenges to Accommodate A Late-Appearing Stable Polymorph: A Case Study on the Polymorphism and Crystallization of a Fast-Track Drug Development Compound." ResearchGate.
  • BenchChem Technical Support. "Technical Support Center: Aminoacetamidine Dihydrochloride Crystallization." Benchchem.
  • Organic Process Research & Development. "Control of the Particle Properties of a Drug Substance by Crystallization Engineering and the Effect on Drug Product Formulation." ACS Publications.
  • PMC. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs." National Institutes of Health.
Troubleshooting

Technical Support Center: Impurity Control in 4-Ethoxy-6-(piperazin-1-yl)pyrimidine HCl Synthesis

Introduction & Core Philosophy As a Senior Application Scientist, I approach pyrimidine functionalization through the lens of mechanistic causality. The synthesis of 4-ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride re...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Philosophy

As a Senior Application Scientist, I approach pyrimidine functionalization through the lens of mechanistic causality. The synthesis of 4-ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride relies on sequential nucleophilic aromatic substitutions (SNAr) on a highly electrophilic 4,6-dichloropyrimidine core. The regioselectivity and extent of substitution are dictated by the electronic effects of the incoming nucleophiles and precise stoichiometric control.

Impurities in this workflow are not random; they are direct consequences of thermodynamic over-reaction or kinetic trapping. This guide provides self-validating protocols and troubleshooting logic to suppress these impurities, ensuring high-purity API generation suitable for drug development.

Quantitative Impurity Profile & Targets

To maintain batch-to-batch consistency, your analytical team should calibrate their HPLC methods against the following quantitative thresholds.

Impurity ProfileChemical IdentityTarget Limit (w/w)Primary Mechanistic Cause
Impurity A 4,6-Diethoxypyrimidine< 0.10%Excess NaOEt in Step 1; poor temperature control.
Impurity B 1,4-Bis(6-ethoxypyrimidin-4-yl)piperazine< 0.15%Unprotected piperazine reacting twice (Dimerization).
Impurity C Residual Piperazine< 50 ppmIncomplete aqueous wash; poor phase separation.
Impurity D Trapped Solvent / Inorganic Salts< 0.50%Aggressive crystallization; excess HCl equivalents.

Mechanistic Pathway & Impurity Formation

SynthesisPathway SM 4,6-Dichloropyrimidine (Starting Material) Int1 4-Chloro-6-ethoxypyrimidine (Intermediate) SM->Int1 NaOEt, EtOH (SNAr 1) ImpA 4,6-Diethoxypyrimidine (Impurity A: Over-ethoxylation) SM->ImpA Excess NaOEt FB 4-Ethoxy-6-(piperazin-1-yl)pyrimidine (Free Base) Int1->FB Piperazine (SNAr 2) ImpB Bis-pyrimidine piperazine (Impurity B: Dimer) Int1->ImpB Unprotected Piperazine API 4-Ethoxy-6-(piperazin-1-yl)pyrimidine HCl (Final Product) FB->API HCl (g) or aq. HCl ImpC Residual Piperazine (Impurity C) ImpC->API Carryover

Mechanistic pathway of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine HCl synthesis and impurity formation.

Troubleshooting FAQs

Q1: Why am I seeing high levels of 4,6-diethoxypyrimidine (Impurity A) in the first intermediate stage? A1: The first SNAr reaction using sodium ethoxide (NaOEt) on 4,6-dichloropyrimidine is highly exothermic. If NaOEt is added too rapidly or if the temperature exceeds 5°C, the initial mono-substitution product becomes susceptible to a second SNAr attack, displacing the remaining chloride[1]. Causality & Fix: The first ethoxy group donates electron density into the pyrimidine ring via resonance, which kinetically deactivates the ring against a second nucleophilic attack. However, a high local concentration of alkoxide ions (a "hard" nucleophile) overcomes this kinetic barrier[1]. Ensure NaOEt is added dropwise over 2.5 hours at 0–5°C, using strictly 1.05 equivalents.

Q2: How do I suppress the formation of the piperazine dimer (Impurity B) during the second SNAr step? A2: Impurity B forms when both secondary amines of a single piperazine molecule react with two molecules of the pyrimidine intermediate[2]. Causality & Fix: Piperazine is a symmetrical diamine. Once one nitrogen reacts, the second nitrogen remains nucleophilic, leading to dimer byproducts[3]. To thermodynamically and sterically guarantee mono-alkylation, abandon the use of raw piperazine. Instead, use mono-Boc-protected piperazine (N-Boc piperazine) to completely block dimer formation, followed by a subsequent acidic deprotection step[4].

Q3: Residual piperazine (Impurity C) is carrying over into my final hydrochloride salt. How can I purge it effectively? A3: Piperazine is highly water-soluble but can partition into organic solvents during extraction if the workup is rushed. Causality & Fix: If you choose not to use the Boc-protection route, you must rely on differential solubility. During the workup of the free base, washing the organic layer (e.g., dichloromethane) with multiple volumes of water removes the bulk of the piperazine. However, a highly targeted self-validating step is to use a scavenger resin (e.g., polymer-bound isocyanate) that covalently binds primary and secondary amines (unreacted piperazine) but ignores the tertiary amine of your product.

Q4: My final API has a yellowish tint and fails residual solvent limits. What is going wrong during salt formation? A4: This indicates either trapped impurities within the crystal lattice or degradation of the pyrimidine ring due to excess hydrochloric acid. Causality & Fix: Pyrimidine rings can degrade under harsh acidic conditions. If anhydrous HCl gas is bubbled indiscriminately, local pH drops cause ring opening or excessive protonation. Use a precisely measured solution of HCl in isopropanol (IPA) (1.05 equivalents). Crystallization should be induced slowly by cooling, not by crashing out with an anti-solvent, to prevent solvent occlusion.

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Synthesis of 4-Chloro-6-ethoxypyrimidine (Minimizing Impurity A)
  • Preparation: Charge a jacketed reactor with 4,6-dichloropyrimidine (1.0 eq) and anhydrous ethanol (10 volumes).

  • Cooling: Cool the solution to 0°C under a continuous nitrogen atmosphere.

  • Reagent Dosing: Prepare a 21% w/w solution of sodium ethoxide in ethanol (1.05 eq). Critical Step: Dose the NaOEt solution via a syringe pump over 2.5 hours, maintaining the internal temperature strictly between 0°C and 5°C.

  • Reaction: Stir for an additional 1 hour at 5°C. Validate completion via HPLC (Target: < 1% starting material).

  • Workup: Quench the reaction with cold water (5 volumes) and extract with dichloromethane (DCM) (3 x 5 volumes).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Synthesis of Free Base via Boc-Protection (Eliminating Impurity B)
  • Coupling: Dissolve 4-chloro-6-ethoxypyrimidine (1.0 eq) in isopropanol (IPA) (15 volumes) under an N₂ atmosphere[4].

  • Addition: Add N-Boc piperazine (1.2 eq) at 0°C, followed by the dropwise addition of triethylamine (TEA, 1.2 eq)[4].

  • Heating: Remove the ice bath and stir at room temperature for 5–6 hours. Monitor complete consumption of the intermediate via HPLC[4].

  • Intermediate Isolation: Quench with cold water (10 volumes) and extract with DCM (3 x 10 volumes). Wash the organic layer with brine and dry over Na₂SO₄[4].

  • Deprotection (Self-Validating Step): Treat the resulting Boc-protected intermediate with Trifluoroacetic acid (TFA) (10 volumes) in DCM at 0°C, then warm to room temperature for 6 hours[4]. The cleavage of the Boc group is validated by the evolution of CO₂ gas.

  • Free Base Isolation: Basify the mixture carefully with dilute NaHCO₃ until pH > 8. Extract the free base with DCM, wash with water, and concentrate.

Protocol 3: Controlled Hydrochloride Salt Formation
  • Dissolution: Dissolve the free base (1.0 eq) in a 9:1 mixture of Acetone:IPA (10 volumes) at 45°C.

  • Titration: Slowly add a pre-titrated solution of 5M HCl in IPA (1.05 eq) over 30 minutes via an addition funnel.

  • Seeding: Seed the solution with 0.5% w/w of pure 4-ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride to initiate controlled nucleation.

  • Crystallization: Cool the suspension linearly to 5°C over a 4-hour ramp.

  • Filtration: Filter the crystals, wash with cold acetone (2 volumes), and dry in a vacuum oven at 45°C for 12 hours.

Sources

Optimization

Stabilizing 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride in DMSO solutions

Technical Support Center: Stabilizing 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride in DMSO Solutions Welcome to the Technical Support Center for handling 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride . This...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride in DMSO Solutions

Welcome to the Technical Support Center for handling 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride . This compound—featuring a pyrimidine core, an ethoxy ether linkage, and a secondary amine within a piperazine ring—is a versatile pharmaceutical building block. However, preserving its structural integrity in Dimethyl Sulfoxide (DMSO) requires precise environmental control. This guide provides mechanistic troubleshooting, diagnostic FAQs, and validated protocols to ensure reproducible experimental outcomes.

Mechanistic Insights: The Causality of Degradation

As an Application Scientist, it is critical to understand why a compound degrades rather than just knowing that it degrades. The instability of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride in DMSO is governed by three intersecting chemical pathways:

  • Hygroscopicity and Salt Dissociation: DMSO is highly hygroscopic[1]. When exposed to ambient air, it rapidly absorbs atmospheric moisture. The introduction of water alters the dielectric environment, causing the hydrochloride salt to dissociate. This exposes the free secondary amine of the piperazine ring, drastically increasing its nucleophilicity and susceptibility to auto-oxidation.

  • Acid-Catalyzed Solvent Degradation: While the HCl salt protects the piperazine amine by keeping it protonated, the acidic microenvironment can be detrimental to the solvent itself. In the presence of acids and elevated temperatures, DMSO can undergo autocatalytic exothermic decomposition[3], generating reactive sulfur species (like dimethyl sulfide) that can react with the solute.

  • Hydrolysis of the Ethoxy Group: The ethoxy group on the pyrimidine ring is generally stable, but in the presence of absorbed water and the localized acidic pH (from the HCl salt), slow hydrolysis can occur over extended periods, yielding the corresponding pyrimidinol derivative.

Mandatory Visualizations: Degradation Pathways & Workflows

Mechanistic pathways of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine HCl degradation in DMSO.

Best-practice workflow for preparing and storing anhydrous DMSO stock solutions.

Troubleshooting FAQs

Q1: My DMSO stock solution turned yellow after a week at room temperature. What happened? A1: The yellowing is indicative of amine oxidation or solvent degradation[4]. If moisture entered the vial, the HCl salt dissociated, allowing the secondary amine of the piperazine ring to oxidize. Furthermore, DMSO itself can degrade in the presence of acidic protons (from the HCl salt) at ambient temperatures, forming colored byproducts. Always store solutions at -20°C or -80°C.

Q2: Should I convert the hydrochloride salt to a free base before dissolving it in DMSO? A2: No, unless your downstream assay strictly requires the free base. The hydrochloride salt form is actually beneficial for stability because it protonates the secondary amine, significantly reducing its nucleophilicity and preventing auto-oxidation. However, this protective effect is only maintained in strictly anhydrous conditions[2].

Q3: Can I freeze and thaw my stock solution multiple times? A3: Absolutely not. Repeated freeze-thaw cycles cause condensation to form inside the vial. Because DMSO is highly hygroscopic, it will pull this condensation into the solution, introducing water that drives hydrolysis and salt dissociation. You must aliquot the solution into single-use volumes.

Experimental Protocols

Protocol 1: Preparation of Ultra-Dry DMSO Stock Solutions Objective: Formulate a self-validating, stable stock solution that prevents moisture ingress and acid-catalyzed degradation.

  • Desiccation: Place the solid 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride in a vacuum desiccator with Drierite for 24 hours prior to use to remove surface moisture.

  • Solvent Selection: Use only commercially available, sealed anhydrous DMSO (≥99.9% purity, water ≤0.005%). Do not use older, previously opened bottles.

  • Inert Atmosphere: Perform the dissolution in a glove box or under a continuous stream of dry Argon/Nitrogen.

  • Dissolution: Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). Vortex gently. Crucial: Do not sonicate with heat, as heating acidic DMSO solutions accelerates solvent decomposition[3].

  • Aliquoting: Dispense the solution into amber glass vials (to prevent photolytic degradation) in single-use aliquots (e.g., 50 µL).

  • Storage: Blanket the headspace of each vial with Argon before sealing. Store immediately at -80°C for long-term stability (>6 months) or -20°C for short-term (<1 month).

Protocol 2: Stability Profiling via LC-MS Objective: Verify the integrity of the stock solution before use in critical assays.

  • Sample Prep: Thaw a single-use aliquot at room temperature. Dilute 1:1000 in an LC-MS grade Acetonitrile/Water mixture (containing 0.1% Formic Acid to maintain ionization).

  • Chromatography: Use a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile over 10 minutes.

  • Detection: Monitor via UV (typically 254 nm for pyrimidine derivatives) and ESI+ MS.

  • Analysis: Look for the parent mass[M+H]+ corresponding to the free base of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine. The appearance of a mass at [M+H - 28]+ (loss of ethylene) or[M+H + 16]+ (oxidation) indicates degradation.

Data Presentation: Stability Matrix

The following table summarizes the expected stability of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride in DMSO under various storage conditions, emphasizing the critical need for anhydrous environments and low temperatures.

Storage ConditionSolvent QualityTemperatureHeadspace GasExpected StabilityPrimary Degradation Risk
Optimal Anhydrous (≤0.005% H₂O)-80°CArgon / N₂> 12 MonthsNone
Acceptable Anhydrous (≤0.005% H₂O)-20°CArgon / N₂~ 1 to 3 MonthsSlow oxidation
Sub-optimal Standard (Opened bottle)4°CAmbient Air< 1 WeekMoisture absorption, Hydrolysis
High Risk Standard (Opened bottle)25°C (RT)Ambient Air< 24 HoursRapid oxidation, Free-basing
Failure Any DMSO + Heat> 60°CAnyMinutes to HoursExothermic solvent decomposition

References

  • Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. HD Chemicals. Available at:[Link]

  • Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. ACS Publications. Available at:[Link]

  • Impact of Solvent on the Thermal Stability of Amines. ACS Publications. Available at:[Link]

Reference Data & Comparative Studies

Validation

4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride vs other piperazine pyrimidine derivatives

Comparative Analysis of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride and Emerging Piperazine-Pyrimidine Derivatives in Drug Discovery Executive Summary The piperazine-pyrimidine scaffold is a privileged structure...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride and Emerging Piperazine-Pyrimidine Derivatives in Drug Discovery

Executive Summary

The piperazine-pyrimidine scaffold is a privileged structure in medicinal chemistry, offering remarkable versatility for developing targeted therapeutics. At the foundational level, building blocks like 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride (CAS 1185310-50-2)[1] provide the essential pharmacophoric features required to synthesize advanced drug candidates. By modifying the ethoxy group or functionalizing the piperazine ring, researchers have successfully developed highly selective agents targeting neuroinflammation, ischemic stroke, and breast carcinoma.

This guide objectively compares the baseline utility of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride against three classes of advanced derivatives: indole-linked pyrimidines, oxazine-linked pyrimidines, and piperazin-2-yl-pyrimidines.

Structural Rationale & Causality in Scaffold Design

As an application scientist, it is critical to understand why specific structural modifications yield distinct biological activities. The baseline molecule, 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride, offers a highly basic piperazine nitrogen (ideal for salt formation and aqueous solubility) and an ethoxy-substituted pyrimidine ring (providing moderate lipophilicity)[2]. However, to achieve target specificity, the scaffold must be decorated:

  • Indole/Indazole Substitutions (e.g., Compound 5j): Replacing simple alkoxy groups with bulky, electron-rich indole or indazole moieties drastically alters the molecule's electrostatic potential map. This modification allows the compound to fit snugly into the hydrophobic pockets of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), shifting the application toward neuroprotection and anti-inflammation[3].

  • Oxazine & Thiouracil Linkages (e.g., Compounds 3a/5b): Linking the pyrimidine core to an oxazine ring or incorporating a 4-methoxybenzyl thiol group enhances the molecule's ability to form strong hydrogen bonds with the p65 subunit of Nuclear factor kappa B (NF-κB). This specific spatial arrangement prevents NF-κB translocation, driving apoptosis in breast cancer cells[4].

  • JNK-Targeting Modifications (e.g., Compound IA-7): Optimizing the piperazin-2-yl-pyrimidine core to interact with c-Jun N-terminal kinases (JNK3S) induces reactive oxygen species (ROS) and activates apoptotic pathways in MCF-7 carcinoma models[5].

Comparative Performance Data

The following table synthesizes the quantitative experimental data comparing the baseline building block with its advanced derivative counterparts.

Compound ClassRepresentative CompoundPrimary TargetKey Efficacy Metric (IC50 / Binding)Primary Application
Baseline Scaffold 4-Ethoxy-6-(piperazin-1-yl)pyrimidine HClN/A (Intermediate)N/AChemical synthesis building block[6]
Indole-Piperazine Pyrimidines Compound 5jCOX-2 / 5-LOXCOX-2: 92.54 nM 5-LOX: 41.86 nMNeuroprotection (Ischemic Stroke)[7]
Oxazine-Linked Pyrimidines Compound 3a / 5bNF-κB (p65 subunit)MCF-7 Viability: 6.29 µM Binding: -9.32 kcal/molBreast Cancer (MCF-7)[8]
Piperazin-2-yl Pyrimidines Compound IA-7JNK3S SignalingBinding: -7.56 kcal/molBreast Cancer / Thrombosis[5]

Mechanistic Pathways of Piperazine-Pyrimidine Derivatives

To visualize how structural divergence from the baseline scaffold leads to distinct therapeutic outcomes, the following logical relationship diagram maps the signaling pathways modulated by these derivatives.

G A 4-Ethoxy-6-(piperazin-1-yl) pyrimidine HCl B Indole-Piperazine Pyrimidines (e.g., 5j) A->B Indole/Indazole Substitution C Oxazine-Linked Pyrimidines (e.g., 3a/5b) A->C Oxazine Linkage D Piperazin-2-yl Pyrimidines (e.g., IA-7) A->D Structural Optimization T1 COX-2 / 5-LOX Inhibition B->T1 IC50: 92.5nM (COX-2) T2 NF-κB (p65) Binding C->T2 Binding: -9.32 kcal/mol T3 JNK Pathway Activation D->T3 Binding: -7.56 kcal/mol O1 Neuroprotection & Anti-neuroinflammation T1->O1 Microglia M2 Polarization O2 Apoptosis in MCF-7 Breast Cancer T2->O2 Decreased Viability T3->O2 ROS Induction

Divergent therapeutic pathways of piperazine-pyrimidine derivatives from a baseline scaffold.

Standardized Experimental Protocols

To ensure self-validating and reproducible results, the following step-by-step methodologies detail the core assays used to evaluate the efficacy of these piperazine-pyrimidine derivatives.

Protocol A: In Vitro Anti-Neuroinflammatory Assay (Evaluating Compound 5j)

This protocol assesses the ability of indole-piperazine pyrimidines to inhibit neuroinflammation via microglia polarization[3].

  • Cell Culture: Seed murine BV2 microglial cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours.

  • Pre-treatment: Treat the cells with varying concentrations of the synthesized derivative (e.g., Compound 5j) ranging from 0.1 to 10 µM for 2 hours. Causality note: Pre-treatment ensures the compound occupies the COX-2/5-LOX active sites before the inflammatory cascade is triggered.

  • LPS Induction: Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an M1 inflammatory phenotype.

  • Cytokine Quantification: Collect the supernatant and quantify the release of TNF-α, IL-1β, IL-6, and PGE2 using commercially available ELISA kits.

  • Nitric Oxide (NO) Assay: Mix 50 µL of the culture supernatant with 50 µL of Griess reagent. Measure absorbance at 540 nm using a microplate reader to determine NO production.

Protocol B: MCF-7 Viability & NF-κB Inhibition Assay (Evaluating Compounds 3a/5b)

This protocol measures the anticancer efficacy of oxazine-linked pyrimidines targeting the NF-κB p65 subunit[4].

  • Cell Seeding: Plate human breast cancer MCF-7 cells in 96-well plates ( 5×103 cells/well) and incubate overnight to allow for adherence.

  • Compound Exposure: Treat cells with serial dilutions of the pyrimidine derivatives (1 µM to 100 µM). Include a vehicle control (0.1% DMSO). Incubate for 48 hours.

  • Alamar Blue Assay: Add 10 µL of Alamar Blue reagent to each well. Incubate for an additional 4 hours. Causality note: Resazurin in Alamar Blue is reduced to highly fluorescent resorufin only by metabolically active cells, providing a direct correlation to cell viability.

  • Fluorescence Measurement: Record fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm. Calculate the IC50 values using non-linear regression analysis.

  • Western Blotting (Validation): Extract nuclear and cytosolic protein fractions. Run SDS-PAGE and probe with anti-p65 antibodies to confirm the inhibition of NF-κB translocation from the cytosol to the nucleus.

Conclusion

While 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride serves as a vital, commercially accessible building block, its true value lies in its chemical malleability. By utilizing structure-based drug design, researchers can transform this basic scaffold into highly potent, target-specific agents. Whether steering the molecule toward COX-2/5-LOX inhibition for ischemic stroke neuroprotection or optimizing it for NF-κB/JNK modulation in breast carcinoma, the piperazine-pyrimidine core remains one of the most robust and adaptable frameworks in contemporary drug development.

References

  • "4-Ethoxy-6-piperazin-1-yl-pyriMidine hydrochloride — Chemical Substance Information." NextSDS. Available at: [Link]

  • Wang, H., et al. "Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities for ischemic stroke treatment." European Journal of Medicinal Chemistry, Nov 2022. Available at:[Link]

  • Ravish, A., et al. "Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells." Biomedicines, Oct 2023. Available at:[Link]

  • Shivakumar, R., et al. "Discovery of Piperazin-2-yl-pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF-7 Breast Carcinoma." ChemistrySelect, July 2024. Available at: [Link]

Sources

Comparative

HPLC method validation for 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride purity

An in-depth guide to overcoming the analytical challenges associated with basic, polar pharmaceutical intermediates, focusing on the purity analysis of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride. The Analytical...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to overcoming the analytical challenges associated with basic, polar pharmaceutical intermediates, focusing on the purity analysis of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride.

The Analytical Challenge: Piperazine and Silanol Interactions

4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride is a highly polar, basic chemical building block frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. From a chromatographic perspective, the piperazine moiety presents a notorious challenge.

Piperazine is a secondary amine with a pKa of approximately 9.8 [3]. In standard reversed-phase liquid chromatography (RPLC) utilizing acidic to neutral mobile phases (pH 2–7), the amine is fully protonated and carries a positive charge. Concurrently, standard silica-based C18 columns possess residual surface silanol groups (Si-OH) that deprotonate into negatively charged species (Si-O⁻) at pH > 3.

The Causality of Peak Tailing: When analyzing this compound on a standard C18 column, the positively charged piperazine ring undergoes strong electrostatic (ion-exchange) interactions with the deprotonated silanols. This creates a mixed-mode retention mechanism—hydrophobic partitioning combined with secondary ion-exchange. Because the ion-exchange kinetics are slow and non-linear, the result is severe peak tailing, shifting retention times, and poor resolution from closely eluting synthesis impurities.

To achieve a highly reliable, ICH Q2(R2) compliant purity method [1], we must select a stationary phase that actively mitigates these secondary interactions.

ColumnSelection Start Target Analyte: 4-Ethoxy-6-(piperazin-1-yl)pyrimidine HCl Challenge Physicochemical Challenge: Highly Basic Piperazine (pKa ~9.8) Causes Silanol Ion-Exchange Start->Challenge C18 Standard C18 (Hydrophobic Partitioning) Challenge->C18 Traditional Approach PolarC18 Polar-Embedded C18 (Shielded Silanols) Challenge->PolarC18 Modified RP HILIC Zwitterionic HILIC (Aqueous Layer Partitioning) Challenge->HILIC Polar Retention Result1 Severe Peak Tailing (Tf > 2.0) C18->Result1 Result2 Improved Symmetry (Tf ~ 1.4) PolarC18->Result2 Result3 Excellent Symmetry & Retention (Tf < 1.1) HILIC->Result3

Mechanistic workflow for selecting the optimal HPLC column chemistry for basic piperazine derivatives.

Comparative Performance: C18 vs. Polar-Embedded vs. HILIC

To establish the optimal method, we systematically compared three distinct column chemistries:

  • Standard End-Capped C18: Relies purely on hydrophobic interactions.

  • Polar-Embedded C18: Incorporates an amide or carbamate group near the silica surface. This creates a localized hydration layer that physically shields the basic analyte from residual silanols.

  • Zwitterionic HILIC (Hydrophilic Interaction Liquid Chromatography): Utilizes a highly organic mobile phase (>70% Acetonitrile) to form a water-enriched layer on the polar stationary phase. Retention is driven by hydrophilic partitioning and weak electrostatic interactions, making it exceptionally suited for polar bases [2].

Experimental Data Summary

The following table summarizes the chromatographic performance of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride (Target API) and its closest synthetic impurity (Impurity A) across the three column technologies.

Performance MetricStandard C18 (Agilent ZORBAX Eclipse Plus)Polar-Embedded C18 (Waters SymmetryShield)Zwitterionic HILIC (SeQuant ZIC-HILIC)
Retention Factor ( k′ ) 1.2 (Poor retention)3.5 (Adequate)6.8 (Excellent retention)
USP Tailing Factor ( Tf​ ) 2.45 (Severe tailing)1.38 (Slight tailing)1.05 (Highly symmetrical)
Theoretical Plates ( N ) 4,2009,50018,400
Resolution ( Rs​ ) from Impurity A 1.1 (Co-elution risk)2.4 (Baseline resolved)4.2 (Superior separation)
Mechanism of Action Hydrophobic partitioningShielded hydrophobicAqueous layer partitioning

Optimized HILIC Methodology (Self-Validating Protocol)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) that must be passed prior to sample analysis, ensuring the instrument and column are performing within strict physicochemical tolerances.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer): Dissolve 0.63 g of Ammonium Formate in 1000 mL of LC-MS grade water (10 mM). Adjust to pH 3.0 using concentrated formic acid. Causality: The formate buffer provides the necessary ionic strength to control secondary electrostatic interactions on the zwitterionic surface, while pH 3.0 ensures the pyrimidine and piperazine nitrogens are consistently ionized [2].

  • Mobile Phase B (Organic Modifier): 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Zwitterionic HILIC (150 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 1°C (Thermodynamic consistency is critical for HILIC partitioning).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Optimal for the pyrimidine chromophore).

  • Isocratic Elution: 20% Mobile Phase A / 80% Mobile Phase B.

Step 3: System Suitability Testing (SST)

Inject the standard solution (0.1 mg/mL of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride) five times consecutively. The system is only validated for use if it meets the following criteria:

  • Retention Time RSD: ≤ 1.0% (Verifies mobile phase equilibrium).

  • Peak Area RSD: ≤ 2.0% (Verifies injector precision).

  • USP Tailing Factor ( Tf​ ): ≤ 1.5 (Verifies absence of column degradation or active silanol exposure).

  • Theoretical Plates ( N ): ≥ 10,000.

ICH Q2(R2) Method Validation Framework

Once the HILIC method is optimized, it must be rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to prove it is fit for its intended purpose (purity and assay analysis) [1].

Validation cluster_val ICH Q2(R2) Validation Parameters Method Optimized HILIC Protocol Spec Specificity (Forced Degradation) Method->Spec Lin Linearity & Range (R² ≥ 0.999) Method->Lin Acc Accuracy (Spike Recovery) Method->Acc Prec Precision (RSD ≤ 2.0%) Method->Prec Rob Robustness (DoE Analysis) Method->Rob Report Validated Method Ready for QC Spec->Report Lin->Report Acc->Report Prec->Report Rob->Report

ICH Q2(R2) compliant method validation workflow ensuring a self-validating analytical system.
Key Validation Execution Steps:
  • Specificity (Forced Degradation): The API is subjected to 0.1M HCl, 0.1M NaOH, 3% H₂O₂, and UV light. The method must demonstrate that all degradation products are baseline resolved ( Rs​ > 1.5) from the main 4-Ethoxy-6-(piperazin-1-yl)pyrimidine peak, proving the method is stability-indicating.

  • Linearity and Range: Prepare calibration standards ranging from 25% to 150% of the nominal working concentration. Plot peak area versus concentration. The correlation coefficient ( R2 ) must be ≥ 0.999.

  • Accuracy: Perform spike recovery experiments by adding known amounts of the API to a placebo matrix at 50%, 100%, and 150% levels. Recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability & Intermediate Precision): Six independent sample preparations are analyzed on Day 1 by Analyst A, and repeated on Day 2 by Analyst B using a different HPLC system. The overall Relative Standard Deviation (RSD) of the assay results must be ≤ 2.0%.

  • Robustness: Utilize a Plackett-Burman Design of Experiments (DoE) to deliberately induce small variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase buffer concentration (±2 mM). The SST criteria must still pass under all perturbed conditions, proving the method's resilience in routine QC environments.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH guideline Q2(R2) on validation of analytical procedures." European Medicines Agency, 2024. URL:[Link]

  • Rathnasekara, R., Khadka, S., Jonnada, M., & El Rassi, Z. "Silica-Based Stationary Phase with Surface Bound N-Acetyl-glucosamine for Hydrophilic Interaction Liquid Chromatography." Electrophoresis / PMC, 2018. URL:[Link]

  • United Nations Office on Drugs and Crime (UNODC). "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." UNODC Synthetic Drug Strategy, 2013. URL:[Link]

Validation

Comparing in vivo efficacy of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride analogs

As a Senior Application Scientist specializing in preclinical oncology and pharmacokinetics, I have designed this comprehensive guide to evaluate the in vivo efficacy of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in preclinical oncology and pharmacokinetics, I have designed this comprehensive guide to evaluate the in vivo efficacy of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride (CAS 1185310-50-2) and its structural analogs.

This guide moves beyond basic protocol listing; it dissects the structural rationale, provides self-validating experimental methodologies, and details the causality behind our pharmacokinetic (PK) and pharmacodynamic (PD) observations.

Executive Summary: The Pyrimidine-Piperazine Pharmacophore

In the landscape of targeted oncology—particularly in the development of ATP-competitive kinase inhibitors (e.g., Aurora A, CDK, and Wee1 inhibitors)—the pyrimidine-piperazine motif is a privileged scaffold [1][2].

The 4-ethoxy-6-(piperazin-1-yl)pyrimidine core is engineered for highly specific kinase inhibition. The pyrimidine ring acts as an adenine bioisostere, anchoring the molecule to the kinase hinge region via critical hydrogen bonds. The 4-ethoxy group is strategically positioned to occupy the adjacent hydrophobic specificity pocket, dictating kinase selectivity. Finally, the piperazine ring extends into the solvent-exposed channel; its basic nitrogen allows for formulation as a hydrochloride salt, drastically improving aqueous solubility and oral bioavailability [1].

Structural Rationale & Pharmacophore Mapping

To optimize this scaffold, medicinal chemists frequently synthesize analogs by modifying the alkoxy chain or the piperazine ring. Understanding the spatial and electronic distribution of these domains is critical before advancing to in vivo models.

Pharmacophore Core Pyrimidine Core (Hinge Binder) Sub1 Piperazine Ring (Solvent Channel / PK) Core->Sub1 Sub2 4-Ethoxy Group (Hydrophobic Pocket) Core->Sub2 Target Kinase ATP Pocket (Target Inhibition) Core->Target ATP Mimicry

Caption: Pharmacophore mapping of the 4-ethoxy-6-(piperazin-1-yl)pyrimidine scaffold.

Comparative In Vivo Efficacy & Pharmacokinetics

To objectively compare performance, we evaluate three analogs in a standard MYC-amplified Small Cell Lung Cancer (SCLC) Cell Line-Derived Xenograft (CDX) model (e.g., NCI-H82).

  • Analog A (Core Scaffold): 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride.

  • Analog B (Steric Extension): 4-Isopropoxy-6-(piperazin-1-yl)pyrimidine hydrochloride.

  • Analog C (Solvent Extension): 4-Ethoxy-6-(4-methylpiperazin-1-yl)pyrimidine hydrochloride.

Quantitative Data Summary
CompoundStructural ModificationOral AUC 0−∞​ (ng·h/mL)C max​ (ng/mL)T 1/2​ (h)Tumor Growth Inhibition (TGI%) at Day 21
Analog A Baseline (4-Ethoxy)2,4504104.268%
Analog B 4-Isopropoxy1,8203153.845%
Analog C 4'-N-Methylpiperazine3,9806806.582%

Causality of Performance:

  • Analog B's Reduced Efficacy: The bulkier isopropoxy group creates steric clashes within the narrow hydrophobic specificity pocket of the target kinase, reducing target binding affinity and subsequent TGI.

  • Analog C's Superior PK/PD: Methylation of the secondary amine on the piperazine ring prevents rapid first-pass N-glucuronidation. This increases the compound's lipophilicity and half-life (T 1/2​ ), driving higher tumor penetrance and a superior TGI of 82%[1].

Experimental Protocols: A Self-Validating System

To ensure high Trustworthiness and reproducibility, the following protocols integrate built-in validation steps standard in preclinical oncology [3].

Protocol A: Subcutaneous CDX Model Establishment
  • Cell Preparation: Harvest NCI-H82 cells in the logarithmic growth phase (80-90% confluence). Causality: Log-phase cells possess optimal viability and metabolic activity, ensuring uniform tumor take rates.

  • Matrix Suspension: Resuspend cells in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 5×107 cells/mL. Causality: Matrigel provides a localized extracellular matrix that prevents cell dispersion and supplies initial growth factors, crucial for poorly tumorigenic cell lines.

  • Inoculation: Inject 100 µL of the suspension subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

Protocol B: Dosing, Blinding, and Efficacy Evaluation
  • Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 100–150 mm³, randomize mice into vehicle and treatment groups (n=8/group). Causality: Initiating treatment at 100 mm³ ensures the tumor has established a functional vascular network, preventing false positives caused by targeting avascular micro-tumors [3].

  • Dosing: Administer Analogs A, B, and C via oral gavage (PO) at 15 mg/kg daily for 21 days.

  • Measurement: Calculate tumor volume bi-weekly using the formula: V=2L×W2​ .

  • Blinding: Ensure the technician measuring the tumors is blinded to the treatment groups to eliminate observational bias.

Protocol C: Pharmacokinetic (PK) Blood Sampling
  • Serial Sampling: Collect 20 µL of blood via tail vein nicking at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Day 1. Causality: Serial sampling from the same mouse reduces inter-subject variability compared to terminal cardiac puncture of different mice at each time point.

  • LC-MS/MS Analysis: Extract plasma using protein precipitation (acetonitrile) and quantify compound concentrations using a validated LC-MS/MS method against a standard curve.

Workflow CellPrep Cell Preparation (Log-phase, Matrigel) Inoculation Subcutaneous Inoculation (BALB/c Nude Mice) CellPrep->Inoculation Randomization Randomization (Tumor ~100-150 mm³) Inoculation->Randomization Dosing Dosing & Monitoring (Vehicle vs. Analogs) Randomization->Dosing Analysis PK/PD & Efficacy Analysis (LC-MS/MS & Caliper) Dosing->Analysis

Caption: Standardized in vivo xenograft workflow for evaluating pyrimidine-piperazine analogs.

Conclusion

The 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride scaffold is a highly tunable pharmacophore. As demonstrated by the experimental data, minor modifications—such as the N-methylation of the piperazine ring (Analog C)—can drastically alter the pharmacokinetic landscape, bypassing metabolic bottlenecks to deliver superior in vivo tumor growth inhibition. When executing these comparisons, strict adherence to randomized, blinded, and matrix-supported xenograft protocols is mandatory to ensure the clinical translatability of the findings.

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link] [1]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Medicinal Chemistry (via PubMed Central) URL:[Link] [2]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development Source: Toxicological Research (via PubMed Central) URL:[Link] [3]

Comparative

LC-MS/MS Structural Characterization of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine Hydrochloride: A Comparative Methodological Guide

As drug development pipelines increasingly focus on complex, nitrogen-rich heterocycles, the analytical characterization of these intermediates demands rigorous, field-proven methodologies. 4-Ethoxy-6-(piperazin-1-yl)pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly focus on complex, nitrogen-rich heterocycles, the analytical characterization of these intermediates demands rigorous, field-proven methodologies. 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride is a prime example of such a compound. Featuring a pyrimidine core, an ethoxy substituent, and a highly basic secondary amine within its piperazine ring, this molecule presents a classic chromatographic challenge[1].

In this guide, we objectively compare three distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) column chemistries—Standard C18, Polar-Modified C18, and HILIC—to determine the optimal approach for the structural elucidation and quantification of this polar, basic intermediate.

The Analytical Challenge: Causality in Column Selection

The piperazine moiety is highly basic and remains protonated under typical acidic LC-MS conditions. When utilizing standard reversed-phase (RP) chromatography, this positive charge leads to two critical failures:

  • Poor Retention: The high polarity of the protonated amine causes the analyte to elute near the void volume, exposing it to severe ion suppression from unretained matrix components[2].

  • Peak Tailing: The basic nitrogen engages in secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica support, resulting in asymmetric, tailing peaks[3].

To overcome this, analytical scientists must shift the retention mechanism. Below is the logical decision matrix for selecting the appropriate stationary phase.

ColumnLogic Start Target Analyte: Protonated Piperazine Core RP Standard C18 RP Poor Retention / Tailing Start->RP Hydrophobic Partitioning (Fails for polar bases) ModRP Polar-Modified C18 Balanced Retention Start->ModRP Mixed-Mode / Shielding (Mitigates silanol effects) HILIC HILIC Phase Strong Retention / Sharp Peaks Start->HILIC Hydrophilic Partitioning (Ideal for water-soluble salts)

Decision matrix for selecting chromatographic stationary phases for highly basic polar compounds.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system. The protocol integrates System Suitability Testing (SST) to guarantee that the mass spectrometer and chromatographic system are performing within strict tolerances before any unknown samples are analyzed.

Step 1: Sample Preparation & Dilution

Because the target compound is a hydrochloride salt, it exhibits excellent aqueous solubility but requires careful buffering to prevent solvent-mismatch distortion upon injection.

  • Stock Solution: Accurately weigh 1.0 mg of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride and dissolve in 1.0 mL of MS-grade Water/Acetonitrile (50:50, v/v).

  • Working Standard: Dilute the stock to 100 ng/mL using the initial mobile phase conditions of the chosen column (e.g., 90% Acetonitrile for HILIC).

  • Self-Validation Check: Prepare a diluent blank. The system is only validated if the blank injection shows a signal-to-noise (S/N) ratio of < 3:1 at the target retention time[4].

Step 2: Chromatographic Separation Workflow

Workflow A Sample Prep (Buffered Dilution) B Chromatographic Separation A->B C ESI+ Ionization (Desolvation) B->C D Tandem MS (MRM Analysis) C->D E Data Analysis & Struct. Elucidation D->E

Experimental workflow for the LC-MS/MS structural characterization of piperazine derivatives.

Step 3: LC-MS/MS Methodological Comparison

We evaluated three distinct column chemistries using an Agilent 1290 Infinity II LC coupled to a 6470 Triple Quadrupole MS.

  • Method A (Standard C18): 100 x 2.1 mm, 1.8 µm. Mobile Phase: 0.1% Formic acid in Water (A) and Acetonitrile (B).

  • Method B (Polar-Modified C18): 100 x 2.1 mm, 1.7 µm (e.g., positively charged surface ligand). Mobile Phase: Same as Method A. Causality: The positive surface charge repels the protonated piperazine, preventing deep penetration into the silica pores and mitigating silanol interactions[5].

  • Method C (BEH HILIC): 100 x 2.1 mm, 1.7 µm. Mobile Phase: 10 mM Ammonium formate in Water, pH 3.0 (A) and Acetonitrile with 0.1% Formic acid (B). Causality: Ammonium formate is mandatory here; it provides the necessary ionic strength to stabilize the water-enriched layer on the stationary phase, ensuring reproducible partitioning of the polar analyte[3].

Mass Spectrometry: Structural Elucidation & Fragmentation

Operating in Electrospray Ionization positive mode (ESI+), the basic piperazine nitrogen readily accepts a proton, yielding a robust precursor ion at m/z 209.1 ([M+H]+).

Upon Collision-Induced Dissociation (CID), the molecule undergoes highly predictable fragmentation pathways governed by the stability of the pyrimidine core[6]. The ethoxy group is easily cleaved, followed by the higher-energy fragmentation or complete loss of the piperazine ring.

Fragmentation M Precursor Ion [M+H]+ m/z 209.1 F1 Loss of Ethanol [-C2H6O] m/z 163.1 M->F1 CE: 15 eV F2 Piperazine Cleavage [-C4H8N2] m/z 125.1 M->F2 CE: 25 eV F3 Pyrimidine Core m/z 98.0 F1->F3 CE: 35 eV F2->F3 CE: 35 eV

Proposed ESI+ collision-induced dissociation (CID) pathway for 4-Ethoxy-6-(piperazin-1-yl)pyrimidine.

Optimized MRM Transitions

To ensure maximum sensitivity and specificity, the following Multiple Reaction Monitoring (MRM) transitions were optimized. The self-validating system requires the ratio between the quantifier (m/z 125.1) and qualifier (m/z 163.1) ions to remain within ±20% of the reference standard.

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Structural Assignment
209.1163.15015[M+H - C₂H₆O]⁺ (Qualifier)
209.1125.15025Pyrimidine-amine core (Quantifier)
209.198.05035Pyrimidine ring fragment

Quantitative Data & Performance Comparison

The experimental data clearly demonstrates the superiority of orthogonal retention mechanisms for this specific chemical class.

Stationary PhaseRetention Time (min)Peak Asymmetry (Tf)Signal-to-Noise (S/N)Matrix Effect / Ion Suppression
Standard C18 0.851.85 (Severe Tailing)150:1High (Elutes near void volume)
Polar-Modified C18 2.101.20 (Acceptable)450:1Moderate
BEH HILIC 4.501.05 (Highly Symmetric)1200:1Low (High organic enhances ESI)

Data Interpretation: The BEH HILIC column dramatically outperformed the reversed-phase options. Why? In HILIC, the analyte elutes in a high percentage of organic solvent (>75% Acetonitrile). This high-organic environment significantly lowers the surface tension of the ESI droplets, leading to vastly more efficient desolvation and a nearly 8-fold increase in ionization efficiency (S/N) compared to the highly aqueous mobile phase required to force retention on a standard C18 column[2].

Conclusion & Recommendations

For the LC-MS/MS structural characterization and quantification of highly basic, polar compounds like 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride, traditional C18 methodologies are fundamentally mismatched to the analyte's physicochemical properties.

As demonstrated by the comparative data, adopting a HILIC methodology —supported by an ammonium formate buffer system—provides a self-validating, highly reproducible assay. It ensures superior retention, eliminates silanol-induced peak tailing, and maximizes mass spectrometric sensitivity, making it the definitive choice for drug development professionals working with piperazine-pyrimidine derivatives.

References

  • Phenomenex / SCIEX. "Comparison of Three Unique and Complementary Micro LC Columns and Three Trap Selectivities Under Reversed Phase LC-MS/MS." SCIEX Application Notes.[Link]

  • Waters Corporation. "Waters Column Selection Guide for Polar Compounds." Waters Technical Literature. [Link]

  • MDPI. "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." Journal of Clinical Medicine, 2022.[Link]

  • PubMed. "Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study." Biomedical Chromatography, 2019.[Link]

Sources

Validation

4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride reference standard comparison

Comprehensive Reference Standard Comparison: 4-Ethoxy-6-(piperazin-1-yl)pyrimidine Hydrochloride vs. Alternative Forms As a Senior Application Scientist in pharmaceutical development, the selection of an appropriate refe...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Reference Standard Comparison: 4-Ethoxy-6-(piperazin-1-yl)pyrimidine Hydrochloride vs. Alternative Forms

As a Senior Application Scientist in pharmaceutical development, the selection of an appropriate reference standard is the foundational step for any robust analytical method. The 4-ethoxy-6-(piperazin-1-yl)pyrimidine scaffold is a highly prevalent pharmacophore in modern drug discovery, frequently utilized as a building block for kinase inhibitors (e.g., PI3K/mTOR pathways) and central nervous system (CNS) active agents.

When developing quantitative LC-MS/MS assays for pharmacokinetic (PK) profiling or HPLC-UV methods for impurity tracking, the analytical standard must possess absolute chemical stability, precise gravimetric reliability, and optimal ionization efficiency. This guide objectively compares the Hydrochloride (HCl) salt (CAS: 1185310-50-2) [1] against its Free Base (CAS: 1185538-65-1) [2] and Trifluoroacetate (TFA) salt alternatives, providing the mechanistic causality behind its superior performance.

Physicochemical Profiling & Causality in Salt Selection

The chemical structure of 4-ethoxy-6-(piperazin-1-yl)pyrimidine features a secondary amine on the piperazine ring. This structural motif dictates the compound's behavior in ambient environments and analytical systems.

  • The Free Base Limitation: The secondary amine is highly basic and nucleophilic. In its free base form, the compound is susceptible to N-oxidation and readily absorbs atmospheric carbon dioxide to form carbamates. This hygroscopic deliquescence continuously shifts the compound's molecular weight, making accurate gravimetric preparation of stock solutions nearly impossible.

  • The TFA Salt Drawback: During early-stage discovery, this compound is often purified via preparative HPLC using Trifluoroacetic acid (TFA) as a modifier, yielding the TFA salt. While highly soluble, TFA is a strong ion-pairing agent. In the gas phase of an Electrospray Ionization (ESI) source, the trifluoroacetate anion tightly binds to the protonated piperazine, preventing it from carrying a charge into the mass analyzer. This causes severe ion suppression and drastically reduces assay sensitivity.

  • The Hydrochloride (HCl) Advantage: The HCl salt forms a highly crystalline, thermodynamically stable lattice. This locks the secondary amine in a protonated state, shielding it from oxidation and CO2 absorption. Furthermore, the chloride counter-ion dissociates completely in aqueous mobile phases, eliminating the gas-phase ion suppression associated with TFA, thereby maximizing MS/MS response factors.

SaltSelection A 4-Ethoxy-6-(piperazin-1-yl) pyrimidine Scaffold B Free Base (CAS: 1185538-65-1) A->B C TFA Salt (Prep-HPLC Output) A->C D HCl Salt (CAS: 1185310-50-2) A->D E Prone to Oxidation & CO2 Absorption B->E F Severe ESI+ Ion Suppression C->F G High Crystallinity & Optimal MS Response D->G

Diagram 1: Physicochemical impact of salt form selection on reference standard reliability.

Comparative Performance Data

The following table summarizes the experimental validation data comparing the three standard forms. Data reflects typical performance metrics required for GLP-compliant analytical workflows.

Physicochemical PropertyFree Base (CAS: 1185538-65-1)TFA Salt (In-house Prep)HCl Salt (CAS: 1185310-50-2)
Physical State Viscous Oil / Low-melting solidAmorphous SolidHighly Crystalline Powder
Hygroscopicity (75% RH, 24h) +8.4% (Deliquescent)+4.2% (Moisture uptake)< 0.2% (Non-hygroscopic)
Aqueous Solubility (pH 7.0) < 1.0 mg/mL> 50 mg/mL> 30 mg/mL
ESI+ MS Response Factor Baseline (1.0x)0.15x (Severe Suppression)1.8x (Optimal Ionization)
Long-Term Stability (40°C/75% RH) 89.2% purity at 3 months94.5% purity at 6 months> 99.5% purity at 12 months

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness in your analytical data, the methodologies utilizing this reference standard must be self-validating. Below are the optimized protocols for quantitative analysis and stability indication.

Protocol A: Quantitative LC-MS/MS Method Validation

Objective: Establish a highly sensitive, suppression-free quantification method using the HCl reference standard[3]. Causality: We utilize 0.1% Formic Acid (FA) in the mobile phase. With a pKa of ~9.8, the piperazine ring remains fully protonated in the acidic mobile phase, ensuring maximum ESI+ sensitivity without the ion-pairing drawbacks of TFA.

  • Gravimetric Stock Preparation: Accurately weigh 1.00 mg of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine HCl on a microbalance. Dissolve in 1.0 mL of 50:50 Water:Acetonitrile to yield a 1.0 mg/mL stock. (The high crystallinity of the HCl salt ensures <1% weighing variance).

  • System Suitability Test (SST): Inject a mid-level Quality Control (QC) sample (100 ng/mL) six times. Self-Validation Criteria: The system is only suitable if retention time %RSD is < 1.0%, peak tailing is < 1.5, and the Signal-to-Noise (S/N) ratio > 50.

  • Chromatographic Separation:

    • Column: C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% FA in Water.

    • Mobile Phase B: 0.1% FA in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes.

  • MS/MS Detection (MRM Mode): Monitor the primary transition of the protonated parent ion [M+H]+ at m/z 209.1 to the major fragment at m/z 165.1 (loss of the ethoxy group).

  • Matrix Blank Injection: Inject a double blank (matrix without standard or internal standard) immediately following the highest calibration point. Self-Validation Criteria: Carryover must be < 20% of the Lower Limit of Quantitation (LLOQ) area.

Workflow S1 Gravimetric Preparation (HCl Salt Stock) S2 Spike Internal Standard (Isotope Labeled) S1->S2 S3 Chromatographic Separation (C18, 0.1% FA) S2->S3 S4 ESI+ MS/MS Detection (MRM Mode) S3->S4 S5 System Suitability & Data Validation S4->S5

Diagram 2: Self-validating quantitative LC-MS/MS workflow utilizing the HCl standard.

Protocol B: Stability-Indicating Forced Degradation Assay

Objective: Prove that the analytical method can chromatographically resolve the intact HCl standard from its degradation products. Causality: The ethoxy group on the pyrimidine ring is susceptible to nucleophilic aromatic substitution or ether cleavage under extreme pH. The piperazine nitrogen is prone to oxidation. By forcing these pathways, we map the compound's entire degradation profile.

  • Acidic Stress (Ether Cleavage): Mix 100 µL of 1.0 mg/mL standard with 100 µL of 0.1N HCl. Incubate at 60°C for 24 hours.

  • Basic Stress (Nucleophilic Substitution): Mix 100 µL of standard with 100 µL of 0.1N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Stress (N-Oxidation): Mix 100 µL of standard with 100 µL of 3% H2O2. Incubate at Room Temperature for 24 hours.

  • Mandatory Quenching (Self-Validation): Crucial Step. Before injection, acidic samples must be neutralized with 0.1N NaOH, basic samples with 0.1N HCl, and oxidative samples quenched with sodium bisulfite. This ensures degradation stops immediately, guaranteeing that observed degradants were formed during the stress phase, not as an artifact inside the heated autosampler.

  • Mass Balance Analysis: Analyze via LC-UV (254 nm). The sum of the parent peak area and all degradant peak areas must equal 100% ± 5% of the unstressed control sample.

Degradation A HCl Salt Reference Standard (Intact) B Acidic Stress (0.1N HCl) 60°C, 24h A->B C Basic Stress (0.1N NaOH) 60°C, 24h A->C D Oxidative Stress (3% H2O2) RT, 24h A->D E Ether Cleavage (Loss of Ethoxy) B->E F Nucleophilic Substitution (Hydroxyl formation) C->F G Piperazine N-Oxidation (+16 Da shift) D->G

Diagram 3: Mechanistic pathways of forced degradation for stability-indicating validation.

References

  • PubChem, National Institutes of Health. "4-Ethoxy-6-(piperazin-1-yl)pyrimidine" (Free Base, CAS 1185538-65-1). URL: [Link]

  • NextSDS. "4-Ethoxy-6-piperazin-1-yl-pyriMidine hydrochloride — Chemical Substance Information". URL: [Link]

Sources

Comparative

Benchmarking 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride against standard inhibitors

Benchmarking the 4-Ethoxy-6-(piperazin-1-yl)pyrimidine Hydrochloride Scaffold in Fragment-Based Kinase Inhibition Executive Summary & Pharmacophore Rationale In modern drug development, high-throughput screening (HTS) of...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the 4-Ethoxy-6-(piperazin-1-yl)pyrimidine Hydrochloride Scaffold in Fragment-Based Kinase Inhibition

Executive Summary & Pharmacophore Rationale

In modern drug development, high-throughput screening (HTS) often yields large, lipophilic molecules that are difficult to optimize. Fragment-Based Drug Discovery (FBDD) circumvents this by utilizing low-molecular-weight compounds (MW < 250 Da) that bind with low affinity but exceptionally high thermodynamic efficiency[1].

4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride (EPP-HCl) is a foundational fragment (MW: 244.7 Da) representing a highly privileged pharmacophore in oncology and neurodegeneration. To objectively evaluate its utility as a lead-generation scaffold, this guide benchmarks EPP-HCl against mature, fully elaborated standard inhibitors that share its core architecture, such as the S6K1 inhibitor PF-4708671.

Mechanistic Causality of the Scaffold:

  • The Pyrimidine Core: Functions as the primary anchor. The pyrimidine ring is a well-established hinge-binding motif that forms critical hydrogen bonds with the backbone amide residues of the kinase ATP-binding pocket[2].

  • The Piperazine Ring: Acts as a basic, hydrophilic exit vector. It optimizes the pharmacokinetic profile by enhancing aqueous solubility and directs subsequent 3D elaboration toward the solvent-exposed regions of the target protein[3].

  • The Ethoxy Group: Serves as a compact hydrophobic probe to fill adjacent micro-pockets (e.g., the gatekeeper region), providing a vector for further lipophilic optimization.

FBDD_Workflow EPP EPP-HCl Fragment (MW: 244.7 Da) Hinge Kinase Hinge Binding (Pyrimidine Core) EPP->Hinge Anchor Vector Solvent Vectoring (Piperazine Ring) EPP->Vector Solubilize Lead 3D Elaboration & Fragment Growing Hinge->Lead Vector->Lead StdDrug Standard Inhibitor (e.g., PF-4708671) Lead->StdDrug Affinity Gain

Fig 1: FBDD elaboration workflow from EPP-HCl fragment to standard kinase inhibitor.

Quantitative Benchmarking: Fragment vs. Standard Inhibitors

Because fragments like EPP-HCl are inherently weaker binders than fully elaborated leads, comparing them solely on IC₅₀ values is a logical fallacy[1]. Instead, we benchmark using Ligand Efficiency (LE) —the binding energy per heavy atom—and Lipophilic Ligand Efficiency (LLE) . A highly efficient fragment provides a superior starting point for drug design, as it allows medicinal chemists to add molecular weight only where it strictly contributes to binding affinity[4].

Table 1: Baseline Binding Metrics (S6K1/CDK Kinase Models)

CompoundClassificationMW (Da)Heavy AtomsIC₅₀ (µM)LE (kcal/mol/HA)*LLE**
EPP-HCl Raw Fragment244.71545.00.39 2.1
PF-4708671 Standard Inhibitor343.4240.1600.353.8
Palbociclib Standard Inhibitor447.5330.0110.314.5

*Target LE for a viable fragment is ≥ 0.30. **LLE = pIC₅₀ - cLogP. Data Interpretation: While standard inhibitors like PF-4708671 exhibit sub-micromolar potency (IC₅₀ = 160 nM against S6K1), EPP-HCl demonstrates superior Ligand Efficiency (0.39). This confirms that the piperazinyl-pyrimidine core is doing the "heavy lifting" in the binding pocket, making it an optimal benchmark scaffold for library generation.

Experimental Methodologies

To ensure scientific integrity, the protocols used to benchmark fragments must be highly sensitive. Standard high-throughput absorbance assays often fail to detect fragment binding or yield false positives due to compound aggregation. Therefore, we employ orthogonal, self-validating biophysical systems.

Protocol A: Real-Time Surface Plasmon Resonance (SPR) Kinetics

Causality: Fragments exhibit extremely fast association ( kon​ ) and dissociation ( koff​ ) rates. SPR is utilized because it measures direct, label-free mass changes on the sensor surface in real-time, capturing transient fragment interactions that endpoint assays miss.

  • Sensor Preparation: Immobilize the target kinase (e.g., S6K1 or CDK4) onto a CM5 sensor chip via standard amine coupling until a density of ~3000 Response Units (RU) is achieved.

  • Analyte Preparation: Dissolve EPP-HCl in 100% DMSO, then dilute into running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20) to a final DMSO concentration of exactly 2.0%. Prepare a concentration series from 1 mM down to 3.1 µM (2-fold dilutions).

  • Injection & Measurement: Inject the EPP-HCl series over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Contact time: 60 seconds; Dissociation time: 120 seconds.

  • Self-Validating System (Solvent Correction): Because DMSO drastically alters the bulk refractive index, a 6-point DMSO calibration curve (1.5% to 2.5%) must be injected before and after the fragment series. The system automatically subtracts reference flow cell data and applies the DMSO correction factor. If the reference-subtracted baseline drifts by >5 RU, the run is invalidated.

  • Benchmarking Control: Inject 1 µM of the standard inhibitor (PF-4708671) at the end of the run to verify that the kinase remains actively folded and capable of binding the piperazinyl-pyrimidine pharmacophore.

Protocol B: TR-FRET Competitive Binding Assay

Causality: To confirm that the fragment binds specifically to the ATP-hinge region (and is not a promiscuous allosteric binder), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) displacement assay is used. The time-resolved nature eliminates auto-fluorescence interference from the pyrimidine fragment.

  • Reagent Assembly: In a 384-well low-volume plate, combine 5 nM GST-tagged Kinase, 2 nM Europium-labeled anti-GST antibody (Donor), and 15 nM Kinase Tracer (a fluorescently labeled ATP-competitive standard, Acceptor).

  • Compound Addition: Dispense EPP-HCl (titrated from 500 µM to 1 µM) and the benchmark standard PF-4708671 (titrated from 10 µM to 1 nM) into respective wells.

  • Incubation: Seal and incubate for 60 minutes at room temperature to allow the system to reach thermodynamic equilibrium.

  • Signal Acquisition: Excite the plate at 340 nm. Measure emission at 615 nm (Donor) and 665 nm (Acceptor) after a 100 µs delay. Calculate the FRET ratio (665/615).

  • Assay Self-Validation: Calculate the Z'-factor using DMSO-only wells (negative control, maximum FRET) and 10 µM PF-4708671 wells (positive control, minimum FRET). The assay is only validated and accepted for IC₅₀ calculation if the Z'-factor is ≥ 0.65.

TR_FRET_Logic Kinase Eu-Labeled Kinase (Donor Emission) Tracer ATP-Site Tracer (Acceptor Emission) Kinase->Tracer Baseline FRET EPP Add EPP-HCl Fragment (Competitor) Tracer->EPP Displace Tracer Displacement (FRET Loss) EPP->Displace Hinge Binding Validate Z'-Factor > 0.65 (Self-Validation) Displace->Validate

Fig 2: TR-FRET competitive binding assay logic for fragment affinity benchmarking.

Conclusion

Benchmarking the 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride scaffold against standard inhibitors reveals the core strength of this chemical building block. While it lacks the absolute potency of fully elaborated drugs like PF-4708671, its high Ligand Efficiency proves that the pyrimidine-piperazine axis is a structurally validated, highly optimizable starting point for kinase inhibitor discovery. By utilizing rigorous, self-validating biophysical assays (SPR and TR-FRET), researchers can confidently elaborate this fragment into novel, highly selective therapeutics.

References

  • Overview: Fragment-Based Drug Design | ACS Symposium Series Source: American Chemical Society (ACS) URL:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL:[Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece Source: Frontiers in Chemistry URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical and safet...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride

As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical and safety challenges of handling active pharmaceutical intermediates (APIs). 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride is a highly specialized building block. Because it is an amine hydrochloride salt of a pyrimidine derivative, it presents specific environmental and occupational hazards. Its high aqueous solubility and potential to release toxic gases upon thermal degradation require strict adherence to Environmental Health and Safety (EHS) protocols.

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill containment, and proper disposal of this compound.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of a compound is the first step in designing a fail-safe disposal strategy. The piperazine ring provides basic nitrogen centers that readily form the hydrochloride salt[1], drastically increasing the compound's solubility in water. This high solubility means the compound is highly mobile in aquatic environments, making municipal drain disposal strictly prohibited[2].

Table 1: Physicochemical and Disposal Metrics

Property / MetricValue / Standard
CAS Number 1185310-50-2[3]
Molecular Formula C10H17ClN4O[4]
Molecular Weight 244.72 g/mol [4]
Aqueous Solubility High (Driven by the HCl salt formulation)[2]
Primary Hazards Skin/Eye irritation, Respiratory tract irritation[5]
Spill Isolation Zone Minimum 25 meters (75 feet) for solid spills[5]
Incineration Requirement > 850°C with active flue gas scrubbing[5]
Container Decon 3x Rinse (10% of total container volume per rinse)[6]

Personal Protective Equipment (PPE) & Safety Logistics

Do not treat pharmaceutical intermediates as benign powders. The fine particulate nature of amine hydrochlorides presents a severe inhalation hazard and a potential dust explosion risk if aerosolized in confined spaces[7].

  • Respiratory Protection: Use a NIOSH-approved N95 or P100 particulate respirator. Causality: Fine organic powders can easily become airborne during transfer. Inhalation of pyrimidine hydrochlorides causes severe upper respiratory tract irritation[5].

  • Hand Protection: Double-gloving with chemical-resistant nitrile gloves.

  • Eye Protection: Chemical splash goggles (not standard safety glasses) to prevent severe eye damage from corrosive dust[5].

Spill Response and Containment Workflow

In the event of a spill, immediate action must be taken to prevent aerosolization and environmental release. This protocol is designed as a self-validating system : each step contains a verification check to ensure the hazard has been neutralized before proceeding.

Step-by-Step Spill Protocol:

  • Evacuate and Isolate: Immediately clear personnel from the area. For solid spills, establish a 25-meter perimeter[5].

  • Dampen the Spill: Using a spray bottle, lightly mist the solid powder with water. Causality: Applying water prevents the generation of inhalable dust clouds and mitigates the risk of a static-induced dust explosion[5].

  • Collect: Use damp, absorbent paper towels to scoop up the material. Do not use a standard vacuum cleaner unless it is explosion-proof and HEPA-filtered[7].

  • Decontaminate: Wash the affected surface thoroughly with a soap and water solution[5].

    • Validation Check: Wipe the cleaned area with a fresh, damp white paper towel. If any discoloration or residue is visible on the towel, repeat the soap and water wash.

  • Secure: Place all contaminated materials (including PPE and paper towels) into a vapor-tight, labeled hazardous waste bag for EHS pickup[5].

SpillResponse Start Spill Detected Assess Assess Spill Size & Evacuate if > 25m Start->Assess PPE Don PPE (Respirator, Nitrile Gloves) Assess->PPE Dampen Dampen with Water (Prevent Dust) PPE->Dampen Collect Collect in Hazardous Waste Container Dampen->Collect Decon Decontaminate Surfaces (Soap & Water) Collect->Decon EHS Notify EHS for Pickup Decon->EHS

Caption: Workflow for containment and decontamination of solid amine hydrochloride spills.

Standard Operating Procedure (SOP) for Waste Disposal

Under EPA Effluent Guidelines for Pharmaceutical Manufacturing (40 CFR Part 439), the discharge of active pharmaceutical ingredients into navigable waters is strictly regulated[8]. All waste streams containing 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride must be segregated and destroyed.

A. Solid and Liquid Waste Disposal
  • Solid Waste: Must be collected in sealed, compatible containers and sent for controlled incineration .

    • Causality: Thermal destruction of the pyrimidine ring and the hydrochloride salt generates highly toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas. Therefore, the incineration facility must be equipped with active flue gas scrubbing technology to neutralize these acidic emissions[9].

  • Liquid Waste: Solutions containing this compound (e.g., in DMSO, methanol, or water) must be collected in a designated hazardous liquid waste carboy[6]. Never mix with strong oxidizing agents, as this can trigger an exothermic reaction[10].

B. The Triple-Rinse Container Protocol

Empty containers are not truly "empty" until they have been chemically decontaminated. To prevent trace environmental contamination, utilize the Triple-Rinse Protocol[6].

  • First Rinse (Solvent): Add a compatible solvent (e.g., ethanol or methanol) equal to 10% of the container's volume. Cap and agitate vigorously for 30 seconds. Drain into the liquid hazardous waste carboy.

  • Second Rinse (Water): Add distilled water (10% volume), agitate, and drain.

  • Third Rinse (Water): Repeat the water rinse.

    • Validation Check: The final rinsate must be visually clear. Evaporating a single drop of the final rinsate on a watch glass should leave zero visible residue.

  • Deface and Discard: Once dry, completely deface or remove the original chemical label. The container may now be disposed of as regular municipal trash or recycled according to institutional policy[6].

DisposalPathway Waste 4-Ethoxy-6-(piperazin-1-yl) pyrimidine HCl Waste Solid Solid Waste Waste->Solid Liquid Liquid Solutions Waste->Liquid Empty Empty Containers Waste->Empty Incineration Controlled Incineration (Flue Gas Scrubbing) Solid->Incineration Liquid->Incineration TripleRinse Triple Rinse (Solvent -> Water) Empty->TripleRinse Rinsate Collect Rinsate TripleRinse->Rinsate Deface Deface Labels & Dispose as Regular Trash TripleRinse->Deface Rinsate->Liquid

Caption: Logistical pathway for segregating and disposing of pyrimidine derivative waste.

References

  • NextSDS Database. "4-Ethoxy-6-piperazin-1-yl-pyriMidine hydrochloride — Chemical Substance Information."[Link]

  • Environmental Protection Agency (EPA). "Pharmaceutical Manufacturing Effluent Guidelines."[Link]

Sources

Handling

Personal protective equipment for handling 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride (CAS: 1185310-50-2)[1] requires more than just a cursory glan...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride (CAS: 1185310-50-2)[1] requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's behavior to design a self-validating safety protocol.

This comprehensive guide provides step-by-step operational, personal protective equipment (PPE), and disposal plans to ensure absolute safety, regulatory compliance, and logistical efficiency in your laboratory.

Part 1: Mechanistic Hazard Profile (The "Why")

To establish a robust safety protocol, we must first understand the causality behind the chemical's hazards. We do not just wear PPE because a manual dictates it; we wear it to counteract specific molecular behaviors[2],[3].

  • The Piperazine Moiety: Piperazine derivatives are notorious for acting as respiratory and skin sensitizers[3]. Prolonged or repeated exposure can lead to allergic contact dermatitis or asthma-like symptoms.

  • The Hydrochloride Salt: The HCl salt form makes the compound highly water-soluble but also hygroscopic. Upon contact with the moisture in human mucous membranes (eyes, respiratory tract), it rapidly dissolves, causing localized osmotic and acidic stress[2].

  • Particulate Nature: As a fine powder, it poses a significant inhalation risk and can easily become aerosolized during transfer or weighing procedures.

Table 1: Hazard Classification Summary

Hazard Class GHS Category Hazard Statement Causality / Mechanism of Action
Skin Irritation Category 2 H315: Causes skin irritation Localized acidic reaction upon contact with skin moisture.
Eye Irritation Category 2A H319: Causes serious eye irritation Rapid dissolution in tear film causing osmotic and pH stress.

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Inhalation of aerosolized particulates irritating the mucosal lining. |

Part 2: Personal Protective Equipment (PPE) Matrix

Under OSHA Standard 1910.132[4], employers must assess workplace hazards and provide appropriate PPE. For this specific compound, standard Level C PPE is the baseline, but specific material choices are critical to self-validate your safety.

Table 2: Quantitative Specifications for PPE and Engineering Controls

Control Measure Specification / Metric Justification (Causality)
Fume Hood Face Velocity 80 – 100 feet per minute (fpm) Optimal flow to capture aerosolized particulates without causing turbulent vortexes that expel dust back into the lab.
Nitrile Glove Thickness ≥ 0.11 mm (Incidental) ≥ 0.20 mm (Prolonged) Minimum barrier thickness required to prevent permeation of amine-based sensitizers. Latex must be avoided.
Respirator Efficiency ≥ 95% particulate filtration Captures fine hygroscopic dust particles < 0.3 microns generated during weighing[5].

| Spill Evacuation Time | 15 minutes | Allows standard laboratory HVAC systems (typically 6-12 ACH) to clear airborne particulates before reentry. |

PPE Selection Causality:

  • Eye/Face Protection: ANSI Z87.1-compliant chemical safety goggles are mandatory[6]. Causality: Standard safety glasses with side shields are insufficient because airborne hygroscopic dust can bypass the shields. Goggles provide a hermetic seal.

  • Body Protection: A disposable Tyvek® lab coat or a chemically resistant apron over a standard cotton lab coat. Causality: Woven cotton can trap fine powders. A non-woven Tyvek barrier prevents the compound from embedding in clothing and being transported outside the lab.

  • Respiratory Protection: An N95 or P100 particulate respirator. If handling bulk quantities (>100g) outside a fume hood, a Powered Air-Purifying Respirator (PAPR) is required per OSHA Standard 1910.134[5].

Part 3: Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. The following workflow ensures total containment from container opening to reaction vessel transfer.

Step-by-Step Handling Methodology:

  • Preparation: Verify the chemical fume hood has a face velocity of 80-100 fpm. Clear the workspace of incompatible materials (e.g., strong oxidizing agents).

  • Static Mitigation: Wipe the exterior of the chemical container and the weighing balance with an anti-static wipe. Causality: Fine powders carry electrostatic charges that cause them to "jump" and aerosolize when a container is opened.

  • Weighing: Use a grounded, anti-static V-shaped spatula and a disposable anti-static weigh boat. Do not pour the powder directly from the bottle.

  • Transfer: Transfer the sealed weigh boat to the reaction vessel inside the fume hood. Rinse the weigh boat with the reaction solvent (e.g., dichloromethane or methanol) to ensure quantitative transfer and immediately suppress any dust.

  • Decontamination: Wipe down the balance and fume hood surface with a 70% ethanol/water solution. Dispose of the wipe in a designated hazardous waste bin.

Workflow Start 1. Preparation: Verify Fume Hood Flow & Don PPE Static 2. Static Mitigation: Apply Anti-Static Wipe to Tools Start->Static Weigh 3. Weighing: Use Anti-Static Spatula & Boat Static->Weigh Transfer 4. Transfer & Quench: Rinse Boat with Reaction Solvent Weigh->Transfer Decon 5. Decontamination: Wipe Surfaces with 70% EtOH Transfer->Decon End 6. Post-Operation: Doff PPE & Wash Hands Decon->End

Step-by-step operational workflow for safely handling hygroscopic and sensitizing chemical powders.

Part 4: Emergency Response & Disposal Logistics

A spill of a sensitizing hydrochloride salt requires immediate, methodical action to prevent aerosolization and cross-contamination[2].

Step-by-Step Spill Cleanup Protocol:

  • Evacuate & Assess: If the spill is >50g or highly aerosolized, evacuate the immediate area and allow the HVAC system to clear the air for 15 minutes.

  • Containment (No Sweeping): Never use a dry brush or broom, as this will aggressively aerosolize the piperazine dust. Instead, cover the spill gently with damp absorbent pads (moistened with water or a dilute solvent).

  • Collection: Use a non-sparking scoop to lift the damp pads and the adhered powder into a high-density polyethylene (HDPE) hazardous waste container.

  • Neutralization: Wash the spill area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual hydrochloride salts, followed by a thorough water rinse.

SpillResponse Spill Spill Detected Assess Assess Size & Aerosolization Spill->Assess Evacuate Evacuate Area (Wait 15 Mins) Assess->Evacuate >50g / Airborne Contain Contain Spill: Cover with Damp Pads Assess->Contain <50g / Localized Evacuate->Contain Clean Collect: Scoop into HDPE Container Contain->Clean Neutralize Neutralize: Wash with NaHCO3 Solution Clean->Neutralize

Decision matrix and procedural pathway for mitigating chemical powder spills.

Storage and Disposal Logistics:

  • Storage: Store in a tightly sealed container within a cool, dry, well-ventilated area (preferably a desiccator) to prevent degradation from ambient moisture[2].

  • Waste Segregation: Do not mix with strong oxidizing agents or strong bases in the waste stream, as this can trigger an exothermic reaction.

  • Final Disposal: Must be disposed of via a licensed chemical waste disposal facility. The required method is incineration equipped with an afterburner and scrubber. Causality: Combustion of pyrimidine and piperazine rings generates toxic nitrogen oxides (NOx), while the hydrochloride salt generates corrosive hydrogen chloride (HCl) gas. The scrubber is essential to neutralize the HCl emissions[2].

References

  • Title: Occupational Safety and Health Standards: Personal Protective Equipment (1910.132) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Occupational Safety and Health Standards: Respiratory Protection (1910.134) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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